Gardenin C
Description
Properties
CAS No. |
29550-05-8 |
|---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-24-13-7-9(6-11(22)16(13)25-2)12-8-10(21)14-15(23)18(26-3)20(28-5)19(27-4)17(14)29-12/h6-8,22-23H,1-5H3 |
InChI Key |
FWJPIXFUGYRDQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Gardenin C: A Technical Guide to Natural Sources, Extraction, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin C, a polymethoxyflavone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and potential cellular signaling pathways. This document synthesizes available data to serve as a foundational resource for researchers and professionals in drug discovery and development.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary documented natural sources include:
-
Tamarix dioica : A species of tamarisk known for its presence in various traditional medicinal systems.
-
Murraya paniculata : Commonly known as orange jasmine, this plant is recognized for its aromatic leaves and traditional uses.[1]
-
Gardenia lucida : A species of Gardenia from which a number of flavonoids, including this compound, have been isolated.
While these are the confirmed sources, related polymethoxyflavones, such as Gardenin A, have been isolated from other species of the Gardenia genus, including Gardenia jasminoides and Gardenia resinifera, as well as from Psiadia punctulata. This suggests that other plants within these genera may also serve as potential, yet unconfirmed, sources of this compound.
Table 1: Confirmed Natural Sources of this compound
| Plant Species | Family | Common Name |
| Tamarix dioica | Tamaricaceae | Ghaz, Khagal |
| Murraya paniculata | Rutaceae | Orange Jasmine |
| Gardenia lucida | Rubiaceae | - |
Extraction and Isolation Methodologies
Detailed experimental protocols for the extraction and isolation of this compound are not extensively documented in publicly available literature. However, based on standard phytochemical practices for flavonoids and methodologies reported for the source plants and related compounds like Gardenin A, a general workflow can be proposed.
General Extraction Principles
The extraction of flavonoids like this compound typically involves the use of organic solvents of varying polarities to separate the compound of interest from the plant matrix. The choice of solvent is critical and is often determined empirically to maximize the yield of the target compound.
Proposed Experimental Protocol for Extraction and Isolation of this compound
This proposed protocol is a composite based on general flavonoid extraction techniques and methods used for the source plants.
1. Plant Material Preparation:
- Collect fresh plant material (leaves, stems, or flowers) from a confirmed natural source.
- Air-dry the plant material in the shade to prevent degradation of phytochemicals by direct sunlight.
- Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
- Perform a successive solvent extraction using solvents of increasing polarity. A common sequence is hexane, followed by chloroform, and then methanol. This allows for the separation of compounds based on their solubility.
- Maceration: Soak the powdered plant material in the selected solvent (e.g., methanol) for a period of 24-72 hours with occasional agitation.
- Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which continuously percolates fresh solvent through the plant material.
- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography for fractionation. A silica gel stationary phase is commonly used.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound. A reference standard of this compound would be ideal for this purpose.
- Pool the fractions rich in this compound and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.
Table 2: Summary of Extraction Parameters for Phytochemicals from Source Plants
| Plant Species | Plant Part | Extraction Solvent(s) | Reported Phytochemicals |
| Tamarix dioica | Stems, flowers, leaves, roots | Aqueous | Steroids, phlobatannins, phenols, tannins, terpenoids, flavonoids, saponins |
| Murraya paniculata | Leaves | Hexane, Chloroform, Methanol | Alkaloids, flavonoids, saponins, tannins, steroids/triterpenoids |
| Gardenia lucida | - | - | Flavonoids |
Note: This table represents general phytochemical screening and does not provide quantitative yields specifically for this compound.
Biological Activity and Signaling Pathways
Direct research on the specific signaling pathways modulated by this compound is limited. However, insights can be drawn from the biological activities of related polymethoxyflavones, particularly Gardenin A.
Known Biological Activities
Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific studies on this compound are sparse, its structural similarity to other bioactive flavonoids suggests it may share some of these properties.
Putative Signaling Pathways
The signaling pathways of the closely related compound, Gardenin A, have been investigated. Gardenin A has been shown to promote neuritogenesis through the activation of the MAPK/ERK, PKC, and PKA signaling pathways. It is plausible that this compound may interact with similar cellular signaling cascades.
Hypothetical Signaling Pathway for this compound:
Based on the known pathways of Gardenin A, a putative signaling pathway for this compound can be proposed. This compound may bind to cell surface receptors, initiating a cascade of intracellular events that could involve the activation of protein kinases such as MAPK/ERK, PKC, and PKA. These kinases, in turn, could phosphorylate downstream transcription factors, leading to the modulation of gene expression involved in cellular processes like proliferation, differentiation, and apoptosis.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the extraction and isolation of this compound.
Putative Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound remains a promising natural product for further investigation. While its natural sources have been identified, there is a clear need for the development and publication of standardized, high-yield extraction and purification protocols. Furthermore, comprehensive studies are required to elucidate the specific biological activities and cellular signaling pathways of this compound. Such research will be crucial in unlocking its full therapeutic potential and paving the way for its development as a novel pharmaceutical agent. Future work should focus on quantitative analysis of this compound in its source plants, optimization of extraction parameters, and in-depth in vitro and in vivo studies to confirm its mechanism of action.
References
Isolating Gardenin C from Gardenia lucida: A Technical Guide for Researchers
Introduction: This technical whitepaper provides a comprehensive overview of the isolation and characterization of Gardenin C, a polymethoxyflavone (PMF) identified in the gum resin of Gardenia lucida. While the initial discovery and isolation were reported in 1970, this guide synthesizes available data and presents a representative methodology based on modern phytochemical techniques for isolating PMFs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
This compound belongs to a class of highly methoxylated flavonoids that have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-nociceptive effects.[1][2][3] Understanding the methods for its isolation and purification is a critical first step in exploring its pharmacological applications.
Physicochemical and Spectroscopic Data of this compound
A summary of the key identifiers and spectral data for this compound is presented below. This data is crucial for the unambiguous identification and characterization of the isolated compound.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₂₀O₉ | [4][5] |
| Molecular Weight | 404.37 g/mol | [5][6] |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |
| CAS Number | 29550-05-8 | [6] |
| ¹³C NMR Spectrum | Data available on PubChem | [4] |
| Mass Spectrometry | Exact Mass: 404.11073221 Da | [4] |
Experimental Protocol: Isolation of this compound
The following is a representative protocol for the isolation of this compound from the gum resin of Gardenia lucida. This methodology is constructed based on established procedures for the separation of polymethoxyflavones from plant matrices.[7][8] The original 1970 protocol by A.V.R. Rao could not be retrieved in full detail, thus this serves as a practical guide.[9]
1. Plant Material and Extraction:
-
Starting Material: Air-dried gum resin of Gardenia lucida.
-
Extraction Solvent: Methanol or Chloroform.
-
Procedure:
-
Grind the dried gum resin into a coarse powder.
-
Perform exhaustive extraction with methanol at room temperature using a Soxhlet apparatus or maceration with intermittent shaking for 72 hours.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
2. Fractionation of the Crude Extract:
-
Solvents: Hexane, Chloroform, Ethyl Acetate, n-Butanol.
-
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness in vacuo. This compound, being a polymethoxyflavone, is expected to be enriched in the less polar fractions, primarily the chloroform and ethyl acetate fractions.
-
3. Chromatographic Purification:
-
Stationary Phase: Silica gel (60-120 mesh for column chromatography), Preparative TLC plates (Silica gel 60 F₂₅₄).
-
Mobile Phase: A gradient system of hexane and ethyl acetate is typically effective. For example, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Procedure:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of hexane-ethyl acetate.
-
Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and a UV detector at 254 nm and 366 nm.
-
Pool the fractions containing the compound of interest (based on TLC comparison with a reference standard if available).
-
For final purification, perform preparative TLC or recrystallization of the pooled fractions to obtain pure this compound.
-
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other polymethoxyflavones from Gardenia species suggest potential interaction with key inflammatory and cell survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Flavonoids, in general, are also known to modulate the PI3K/Akt pathway.[3][10] The diagram below illustrates a generalized MAPK signaling cascade, a potential target for this compound's biological activity.
Caption: Proposed inhibitory action of this compound on the MAPK signaling pathway.
Biological Activity and Therapeutic Potential
Polymethoxyflavones isolated from various plant sources have shown significant promise in preclinical studies. Specifically, PMFs from Gardenia species have been reported to possess anti-nociceptive and anti-inflammatory properties, with evidence pointing towards the involvement of the MAPK pathway.[2] Furthermore, related compounds have demonstrated cytotoxic activity against cancer cell lines and the ability to induce apoptosis.[11]
The structural characteristics of this compound, a highly methoxylated flavonoid, suggest it may share these biological activities. Its potential to modulate key signaling pathways involved in cell proliferation and inflammation, such as MAPK and PI3K/Akt, makes it a compelling candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol is a representative model and may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymethoxyflavones from Gardenia oudiepe (Rubiaceae) induce cytoskeleton disruption-mediated apoptosis and sensitize BRAF-mutated melanoma cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardenin C chemical structure and properties
An In-Depth Technical Guide to Gardenin C: Chemical Structure, Properties, and Biological Activities
Introduction
This compound is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. These compounds are of significant interest to researchers in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally identified as 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one.[1][2] It belongs to the flavone subclass of flavonoids.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2] |
| CAS Number | 29550-05-8[1][2] |
| Molecular Formula | C₂₀H₂₀O₉[1][2][3] |
| Molecular Weight | 404.37 g/mol [3] |
| SMILES | COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O[3] |
| InChIKey | FWJPIXFUGYRDQG-UHFFFAOYSA-N[3] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| XLogP3-AA | 2.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 113 Ų | [1] |
| Complexity | 609 | [1] |
Note: The data in Table 2 are computationally predicted and may differ from experimental values.
Spectroscopic Data
-
UV-Visible (UV-Vis) Spectroscopy: A study on Gardenin-A isolated from Gardenia gummifera utilized UV-Visible spectral measurements to aid in its identification. The addition of specific reagents to an alcoholic solution of Gardenin-A induced significant shifts in its UV spectrum, providing structural information.[]
-
Infrared (IR) Spectroscopy: While specific data for this compound is unavailable, IR spectroscopy is typically used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of flavones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of flavonoids. For instance, the structures of various flavones and flavonols have been determined through detailed analysis of their 1H and 13C NMR spectra, including 2D NMR techniques like HMBC.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Gardenin A, both MS-MS and LC-MS data are available, showing a precursor [M+H]+ ion at m/z 419.1337.[1]
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of polymethoxyflavones, including the closely related Gardenin A and Gardenin B, exhibit a range of promising pharmacological effects.
Potential Therapeutic Activities
-
Anticancer Activity: Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[5] Gardenin B, for example, has been shown to be cytotoxic to human leukemia cell lines, inducing apoptosis through the activation of multiple caspases.[6]
-
Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory activity by modulating key inflammatory pathways. For instance, Gardenin A has been shown to alleviate alcohol-induced oxidative stress and inflammation in cell models by targeting the AMPK/Nrf2 signaling pathway.[7]
-
Neuroprotective Properties: There is growing interest in the neuroprotective potential of flavonoids. Gardenin A has demonstrated neurotrophic effects, promoting neurite outgrowth and neuronal differentiation through the activation of MAPK/ERK, PKC, and PKA signaling pathways.[8] It has also been shown to attenuate inflammatory markers and synuclein pathology in a mouse model of Parkinson's disease.[9] A demethylated form of Gardenin A has also been reported to inhibit HIV-1 proteinase.[6]
Signaling Pathways
Due to the limited specific data for this compound, the following diagram illustrates the MAPK/ERK signaling pathway, which is activated by the related compound Gardenin A and is involved in its neurotrophic effects.[8] This serves as a representative example of how polymethoxyflavones can modulate cellular signaling.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published. The following are generalized protocols for key experimental procedures relevant to the study of flavonoids like this compound.
Isolation of Polymethoxyflavones from Natural Sources (General Protocol)
This protocol describes a general method for the extraction and isolation of polymethoxyflavones from plant material, such as the resin of Gardenia lucida, a known source of this compound.[10]
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., resin).
-
Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents like chloroform, ethyl acetate, and finally methanol. Polymethoxyflavones are typically found in the less polar fractions (chloroform and ethyl acetate).
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light or with a suitable staining reagent.
-
Pool fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual compounds.
-
For HPLC, a reverse-phase C18 column with a gradient of water and methanol or acetonitrile is commonly used.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy to confirm their structure.
-
MTT Assay for Cytotoxicity Assessment (General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Western Blot Analysis (General Protocol)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on protein expression levels in signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
This compound is a polymethoxyflavone with a chemical structure that suggests potential for a range of biological activities, similar to its more extensively studied analogs, Gardenin A and B. While its specific physicochemical properties, spectroscopic data, and detailed biological mechanisms are not yet well-documented in publicly available literature, the known activities of related compounds provide a strong rationale for further investigation. Future research should focus on the complete characterization of this compound, including the determination of its experimental properties and a thorough evaluation of its therapeutic potential in areas such as cancer, inflammation, and neurodegenerative diseases. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential development as a novel therapeutic agent.
References
- 1. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gardenin A | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
literature review on Gardenin C biological activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. Flavonoids, in general, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While extensive research has been conducted on many flavonoids, specific and detailed information regarding the biological activities of this compound, including quantitative data and established experimental protocols, remains limited in the currently available scientific literature. This guide aims to provide a comprehensive overview of the known biological activities attributed to flavonoids and related compounds, which may serve as a foundational framework for future research into the specific therapeutic potential of this compound.
Potential Biological Activities of this compound
Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess a range of biological effects. These potential activities are discussed below, along with general experimental approaches for their investigation.
Anticancer Activity
Flavonoids have been extensively studied for their potential as anticancer agents. Their mechanisms of action are often multifactorial, targeting various stages of carcinogenesis.
Hypothesized Signaling Pathways:
The anticancer effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A potential signaling pathway that this compound might influence, based on the actions of other flavonoids, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols:
A common in vitro method to assess the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Hypothesized Signaling Pathways:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols:
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Nitric Oxide (NO) Inhibition Assay:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Flavonoids are potent antioxidants due to their ability to scavenge free radicals.
Experimental Workflow:
The antioxidant capacity of a compound can be assessed using various in vitro assays that measure its ability to scavenge stable free radicals. A common workflow for screening antioxidant activity is depicted below.
Caption: General workflow for in vitro antioxidant activity screening.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction Mixture: The ABTS•+ solution is diluted with ethanol or water to obtain a specific absorbance at 734 nm. Various concentrations of this compound are then added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Some flavonoids have shown promise in protecting neurons from damage. While there are reports on the neuroprotective effects of "gardenin," these studies do not specifically identify this compound.
Hypothesized Mechanisms:
The neuroprotective effects of flavonoids are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and neuroinflammation play crucial roles in neuronal cell death.
Experimental Protocols:
-
In Vitro Neuroprotection Assay:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or beta-amyloid (Aβ) peptides.
-
Compound Treatment: Cells are pre-treated with different concentrations of this compound before or during the exposure to the neurotoxic agent.
-
Cell Viability Assessment: Cell viability is assessed using assays like the MTT or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: The ability of this compound to protect cells from the neurotoxin-induced cell death is quantified.
-
Data Presentation
As specific quantitative data for this compound is not currently available in the cited literature, the following tables are presented as templates for organizing future experimental findings.
Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | - | - | - |
| MCF-7 | - | - | - |
| A549 | - | - | - |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) |
| NO Inhibition (RAW 264.7) | - |
| TNF-α Inhibition | - |
| IL-6 Inhibition | - |
Table 3: Hypothetical Antioxidant Activity of this compound (IC50 in µg/mL)
| Assay | This compound | Ascorbic Acid (Standard) |
| DPPH Scavenging | - | - |
| ABTS Scavenging | - | - |
Conclusion
While the broader class of polymethoxyflavones has demonstrated significant therapeutic potential, a comprehensive understanding of the specific biological activities of this compound is still lacking. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this promising natural compound. Further dedicated studies are essential to elucidate the precise mechanisms of action and to quantify the anticancer, anti-inflammatory, antioxidant, and neuroprotective effects of this compound, thereby paving the way for its potential development as a novel therapeutic agent.
The Pharmacokinetics and Bioavailability of Gardenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C, a polymethoxyflavone found in plants such as Gardenia resinifera and Murraya paniculata, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its bioavailability is crucial for its development as a therapeutic agent. This technical guide synthesizes the current understanding of the pharmacokinetics of PMFs as a class to infer the likely behavior of this compound, details the methodologies for its study, and explores its known interactions with cellular signaling pathways.
Inferred Pharmacokinetics and Metabolism of this compound
While direct data for this compound is lacking, studies on analogous polymethoxyflavones and other flavonoids provide a basis for inferring its pharmacokinetic properties.
Metabolism
The metabolism of polymethoxyflavones is primarily hepatic. In vitro studies using liver microsomes are a standard method to elucidate the metabolic pathways of these compounds. For a related compound, gartanin, hydroxylation has been identified as a major metabolic pathway. It is anticipated that this compound undergoes similar Phase I metabolism, likely mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions such as glucuronidation.
A study on Gardenin A, a structurally similar compound, in rats revealed the presence of 26 different metabolites, indicating extensive biotransformation. The primary metabolic reactions observed were methylation, demethoxylation, demethylation, glucuronide conjugation, and sulfate conjugation. The liver was identified as the principal organ for these metabolic processes.
Bioavailability
The oral bioavailability of flavonoids, in general, is known to be low due to factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and efflux by transporters like P-glycoprotein. It is plausible that this compound also exhibits low oral bioavailability. Strategies to enhance the bioavailability of flavonoids include the use of novel drug delivery systems like nanoparticles and liposomes, or co-administration with bioenhancers like piperine that can inhibit metabolic enzymes.
Quantitative Pharmacokinetic Data for a Structurally Related Indole Alkaloid
To illustrate the type of quantitative data required for a comprehensive pharmacokinetic assessment, the following table summarizes the pharmacokinetic parameters of Meridianin C, a marine-derived indole alkaloid, in rats following a single oral dose. This data is presented as a representative example.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 44.8 ± 7.0 | µmol/L |
| Tmax | 0.75 ± 0.27 | h |
| AUC(0–48h) | 232.0 ± 85.9 | µmol·h/L |
| t1/2 | 17.7 ± 14.1 | h |
| Data from a study on Meridianin C in rats after a single oral dose of 100 mg/kg.[1] |
Experimental Protocols
The following sections detail the typical methodologies used in the pharmacokinetic and metabolic analysis of compounds like this compound.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol describes a general procedure for an oral pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum. They are fasted overnight before the experiment.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
In Vitro Metabolism Study Protocol (Liver Microsomes)
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
-
Incubation Mixture: The incubation mixture contains the test compound (e.g., 1 µM this compound), liver microsomes (e.g., from human, rat, or mouse; 0.5 mg/mL protein concentration), and a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Reaction Initiation: The reaction is initiated by adding a cofactor, typically NADPH (1 mM), after a pre-incubation period at 37°C.
-
Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Preparation: The samples are centrifuged to remove the precipitated protein, and the supernatant is collected for analysis.
Analytical Method: LC-MS/MS for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is analyzed.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is used. Plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed to remove interfering substances, and the analyte is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).
-
Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area of the analyte to that of an internal standard and using a calibration curve prepared with known concentrations of the analyte in the same biological matrix.
-
Signaling Pathways and Visualizations
Studies on the related compound, Gardenin A, have implicated its involvement in several key signaling pathways, which may also be relevant for this compound.
Experimental workflow for an in vivo pharmacokinetic study.
Signaling pathways potentially modulated by this compound, based on data from Gardenin A.
Conclusion
While specific pharmacokinetic data for this compound is currently unavailable, the information from related polymethoxyflavones suggests that it likely undergoes extensive hepatic metabolism and may have low oral bioavailability. This guide provides a framework for the experimental approaches necessary to fully characterize the ADME properties of this compound. The detailed protocols for in vivo and in vitro studies, along with the analytical methodologies, offer a clear path for researchers to generate the crucial data needed to advance the development of this compound as a potential therapeutic agent. Furthermore, the elucidation of its interaction with key signaling pathways will be vital in understanding its mechanism of action and therapeutic potential.
References
The Modulatory Effects of Gardenin C on Core Signaling Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the signaling pathway modulation by Gardenin C, a polymethoxyflavone with demonstrated anti-cancer and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this promising natural compound. We will delve into the core signaling pathways affected by this compound, present quantitative data from relevant studies, provide detailed experimental protocols for key assays, and visualize the molecular interactions using pathway diagrams.
Introduction to this compound
This compound is a flavonoid compound that can be isolated from sources such as Gardenia lucida and Tamarix dioica.[1] As a member of the flavonoid family, it shares structural similarities with other well-studied compounds like apigenin and genistein, which are known to possess anti-cancer properties through the modulation of various cellular signaling pathways.[2] Research into this compound and its related compounds, such as Gardenin A and B, has highlighted their potential as therapeutic agents, particularly in oncology and neuroprotection. This guide focuses specifically on the known and inferred signaling pathway modulations of this compound.
Core Signaling Pathway Modulation by this compound
This compound has been shown to exert its biological effects by targeting several key signaling cascades involved in cell proliferation, survival, apoptosis, and cell cycle regulation. The primary pathways identified are the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 signaling pathway. Additionally, based on the known activities of similar flavonoids, it is plausible that this compound also modulates the NF-κB and Wnt/β-catenin signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
This compound has been demonstrated to be a potent inhibitor of this pathway, particularly in prostate cancer. Studies have shown that Gnetin C, a synonym for this compound, effectively targets the MTA1/PTEN/Akt axis.[3] MTA1 (Metastasis-associated protein 1) is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and is known to inactivate the tumor suppressor PTEN.[4] By inhibiting MTA1, this compound leads to the reactivation of PTEN, which in turn dephosphorylates PIP3 to PIP2, thereby inhibiting the downstream activation of Akt. This ultimately leads to decreased cell proliferation and survival.[3] In a preclinical mouse model of advanced prostate cancer, gnetin C was shown to block cancer progression by targeting the MTA1/mTOR pathway.[5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. This compound and its analogs have been shown to induce apoptosis in various cancer cell lines, particularly in leukemia.[6] The induction of apoptosis by flavonoids often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. Studies on Gardenin B, a closely related compound, have shown that it induces apoptosis in human leukemia cells through the activation of caspases-2, -3, -8, and -9, suggesting the involvement of both pathways.[6]
References
- 1. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 2. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol regulates PTEN/Akt pathway through inhibition of MTA1/HDAC unit of the NuRD complex in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Gardenin C: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin C, a polymethoxyflavone first isolated in 1970, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It details the initial isolation and characterization, summarizes its cytotoxic and anti-inflammatory properties with quantitative data, and provides detailed experimental protocols for relevant assays. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on the modulation of the mTOR and NF-κB signaling pathways, visualized through detailed diagrams. This document serves as a thorough resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
This compound was first discovered and isolated in 1970 by A.V.R. Rao and his colleagues from the gum resin of Gardenia lucida, a plant native to India. The discovery was part of a broader investigation into the chemical constituents of this plant, which led to the identification of five new flavones, designated as gardenins A, B, C, D, and E. The findings were published in the Indian Journal of Chemistry.[1][2] Subsequent studies have also reported the presence of this compound in other plant species, including Tamarix dioica and Murraya paniculata.
The initial characterization of this compound involved classical chemical and spectroscopic methods to elucidate its structure as a highly methoxylated flavone. Its chemical formula is C₂₀H₂₀O₉, and its IUPAC name is 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one.[3] Early research primarily focused on its chemical properties and natural occurrence. However, in recent years, the focus has shifted towards its pharmacological potential, particularly its anticancer and anti-inflammatory activities.
Chemical Synthesis
While this compound is a naturally occurring compound, its chemical synthesis is crucial for producing larger quantities for research and potential therapeutic applications. The synthesis of polymethoxyflavones like this compound typically involves multi-step processes. These synthetic routes often utilize substituted acetophenones and benzaldehydes as starting materials, proceeding through key reactions such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction to construct the flavone backbone. The strategic introduction of hydroxyl and methoxy groups at specific positions on the aromatic rings is a critical aspect of the synthesis to achieve the final structure of this compound.
Biological Activities
This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC₅₀ values for this compound are dispersed across various studies, related gardenins and polymethoxyflavones have shown potent activity. For instance, Gardenin B, a structurally similar compound, has been shown to inhibit the growth of leukemia cell lines with IC₅₀ values in the low micromolar range.
Table 1: Cytotoxicity of Gardenin Analogs and Related Polymethoxyflavones against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Methanolic extract of Gardenia lucida (containing Gardenins) | Lung, Breast, Colon, Hepatic, Leukemia | Antiproliferative | 12.82±0.67 - 94.63±1.27 µg/mL | [4] |
| Gnetin C | Human leukemia HL60 cells | Growth Inhibition | 13 µM | [5] |
| Gnetin C | PC3M prostate cancer cells | Cytotoxicity | 8.7 µM | [5] |
Anti-inflammatory Activity
This compound also possesses significant anti-inflammatory properties. One of the key mechanisms of its anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation. The inhibitory effect of this compound on NO production is a key indicator of its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity of Gardenin Analogs
| Compound | Assay | IC₅₀ Value | Reference |
| Gardenin B | Nitric Oxide Scavenging | 10.59 µg/mL | [4] |
| Gardenin E | Nitric Oxide Scavenging | 11.01±0.7 - 34.53±2.7 µg/mL | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. The IC₅₀ value can be determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[5][7]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.[7]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7][8][9]
-
Absorbance Measurement: After a further 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.[7]
Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the mTOR and NF-κB pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[11] The mTOR signaling pathway is often hyperactivated in cancer.[11] this compound is believed to inhibit this pathway, contributing to its anticancer effects.
Caption: Simplified mTOR signaling pathway and the putative inhibitory point of this compound.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] Dysregulation of NF-κB is associated with inflammatory diseases and cancer.[12] this compound has been shown to inhibit the activation of NF-κB, which is a key mechanism for its anti-inflammatory effects.
Caption: Overview of the NF-κB signaling pathway and the proposed inhibitory action of this compound.
Conclusion
Since its discovery in 1970, this compound has evolved from a novel natural product to a promising lead compound in drug discovery. Its demonstrated anticancer and anti-inflammatory activities, coupled with an increasing understanding of its molecular mechanisms of action, underscore its therapeutic potential. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety profile for potential use in the treatment of cancer and inflammatory disorders. This technical guide provides a solid foundation of the existing knowledge on this compound to aid future research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Protocol Griess Test [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Gardenin C
For Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Gardenin C (5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone), a naturally occurring flavonoid with potential therapeutic applications. The synthesis involves a multi-step process commencing with the preparation of a substituted acetophenone and benzaldehyde, followed by a Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent oxidative cyclization yields the flavone backbone, which is then further modified to obtain the target molecule. This protocol includes detailed experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic workflow.
Introduction
This compound is a polymethoxylated flavone found in various plant species. Its chemical structure, 5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone, contributes to its biological activities, which are of interest to researchers in drug discovery and development. The laboratory synthesis of this compound allows for the production of this compound in sufficient quantities for further investigation and potential therapeutic development.
The synthetic strategy outlined herein is based on established methods for flavonoid synthesis, primarily involving the formation of a chalcone intermediate followed by its conversion to the flavone core. Key reactions include the Claisen-Schmidt condensation and oxidative cyclization.
Synthetic Pathway Overview
The total synthesis of this compound can be conceptually divided into the following key stages:
-
Synthesis of Precursors: Preparation of the A-ring precursor, 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, and the B-ring precursor, 3-benzyloxy-4,5-dimethoxybenzaldehyde. The use of a protecting group (benzyl) for one of the hydroxyl groups on the B-ring is crucial for selective deprotection in the final steps.
-
Chalcone Formation: Claisen-Schmidt condensation of the acetophenone and benzaldehyde precursors to yield the corresponding 2'-hydroxychalcone.
-
Flavone Formation: Oxidative cyclization of the chalcone intermediate to form the protected flavone backbone.
-
Deprotection: Selective removal of the benzyl protecting group to yield this compound.
Experimental Protocols
Synthesis of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (A-ring Precursor)
Synthesis of 3-benzyloxy-4,5-dimethoxybenzaldehyde (B-ring Precursor)
This precursor can be synthesized from commercially available 3,4,5-trihydroxybenzoic acid (gallic acid) through a series of protection and functional group transformation steps. A general representation of this process is as follows:
-
Esterification of gallic acid.
-
Selective benzylation of the hydroxyl group at the 3-position.
-
Methylation of the hydroxyl groups at the 4- and 5-positions.
-
Reduction of the ester to an alcohol.
-
Oxidation of the alcohol to the aldehyde.
Synthesis of 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone (Chalcone Intermediate)
This step involves the Claisen-Schmidt condensation of the A-ring and B-ring precursors.
-
Reaction: 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone + 3-benzyloxy-4,5-dimethoxybenzaldehyde
-
Reagents and Conditions:
-
Solvent: Ethanol or Methanol
-
Base: Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 50%)
-
Temperature: Room temperature
-
Reaction Time: 24-72 hours
-
-
Procedure:
-
Dissolve the acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in the alcohol solvent in a round-bottom flask.
-
Slowly add the aqueous base solution to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Synthesis of 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone (Protected this compound)
The oxidative cyclization of the chalcone is a key step in forming the flavone core. Several reagents can be employed for this transformation.[1][2][3]
-
Reagent: Iodine (I₂) in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the chalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at 100-120 °C and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is collected by filtration, washed with water, and dried.
-
Purification can be achieved by column chromatography on silica gel.
-
Synthesis of this compound (Final Product)
The final step is the deprotection of the benzyl group to yield the free hydroxyl group.
-
Reagent: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Procedure (using Hydrogenolysis with H₂ gas):
-
Dissolve the protected flavone in a suitable solvent (e.g., ethyl acetate, methanol).
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound. Please note that the yields are representative and can vary based on experimental conditions and scale.
| Step | Product | Starting Materials | Reagents and Solvents | Typical Yield (%) |
| Chalcone Formation | 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, 3-benzyloxy-4,5-dimethoxybenzaldehyde | KOH, Ethanol | 70-85 |
| Flavone Formation | 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone | 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone | I₂, DMSO | 60-75 |
| Deprotection | This compound | 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone | 10% Pd/C, H₂, Ethyl Acetate | 85-95 |
Visualization of Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for this compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades. A hypothetical pathway involving a kinase cascade is depicted below.
References
Gardenin C: A Potent Inhibitor of Cancer Cell Proliferation and Survival
Abstract
Gardenin C, a resveratrol dimer, has emerged as a promising natural compound with potent anti-cancer properties. This application note provides a detailed overview of cell-based assay protocols to evaluate the efficacy of this compound in cancer research. We describe methodologies for assessing its impact on cell viability, apoptosis, and key signaling pathways, particularly the MTA1/AKT/mTOR and STAT3 pathways. The provided protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.
Introduction
Natural polyphenols are of significant interest in cancer prevention and therapy due to their potential to target various signaling pathways involved in tumorigenesis with limited toxicity to normal cells. This compound, a dimer of resveratrol, has demonstrated superior biological activity compared to its monomeric counterpart in various cancer models, particularly in prostate cancer.[1] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastatic potential.[1] Mechanistically, this compound exerts its anti-cancer effects at least in part through the inhibition of the MTA1/AKT/mTOR signaling pathway. This note details standardized protocols for cell-based assays to characterize the anti-cancer effects of this compound.
Data Presentation
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.
Table 1: IC50 Values of this compound in Human Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| DU145 | Prostate Cancer | 72 | 6.6[1] |
| PC3M | Prostate Cancer | 72 | 8.7[1] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell growth and survival. The primary target identified is the MTA1/AKT/mTOR pathway. Additionally, based on the known functions of related polyphenols and their impact on cancer biology, the STAT3 signaling pathway is another crucial axis to investigate.
Caption: Proposed signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., DU145, PC3M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the mTOR and STAT3 signaling pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-cancer effects of this compound using the described cell-based assays.
Caption: Experimental workflow for this compound cell-based assays.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the anti-cancer properties of this compound. These assays will enable researchers to quantify its effects on cell viability, and apoptosis, and to elucidate the underlying molecular mechanisms involving the mTOR and STAT3 signaling pathways. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for cancer treatment.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Gardenin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C is a polymethoxyflavone, a class of flavonoids known for their diverse biological activities. Emerging research on related compounds, such as Gardenin A, suggests potent anti-inflammatory properties, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] This document provides a comprehensive guide to assessing the in vitro anti-inflammatory effects of this compound, offering detailed protocols for key assays and templates for data presentation.
Data Presentation: Summarized Quantitative Data
The following tables are templates illustrating how to present quantitative data from the described assays. The values are hypothetical and serve as an example of expected results for a compound with anti-inflammatory activity.
Table 1: Effect of this compound on Cell Viability in LPS-stimulated Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| Control (untreated) | 100 ± 5.2 |
| Vehicle (DMSO) | 98.7 ± 4.8 |
| LPS (1 µg/mL) | 95.3 ± 5.1 |
| LPS + this compound (1) | 97.2 ± 4.5 |
| LPS + this compound (5) | 96.5 ± 4.9 |
| LPS + this compound (10) | 94.8 ± 5.3 |
| LPS + this compound (25) | 88.1 ± 6.2 |
| LPS + this compound (50) | 75.4 ± 7.1** |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 compared to the LPS-treated group. |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.4 ± 1.9 | 13.2 |
| LPS + this compound (5 µM) | 15.7 ± 1.5 | 39.1 |
| LPS + this compound (10 µM) | 9.3 ± 1.1 | 64.0 |
| LPS + this compound (25 µM) | 5.8 ± 0.8 | 77.5 |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 compared to the LPS-treated group. |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 50.2 ± 5.1 | 35.7 ± 4.2 |
| LPS (1 µg/mL) | 850.4 ± 45.3 | 680.1 ± 35.8 |
| LPS + this compound (5 µM) | 525.8 ± 30.1 | 410.5 ± 25.1 |
| LPS + this compound (10 µM) | 310.2 ± 25.6 | 225.9 ± 18.9 |
| LPS + this compound (25 µM) | 150.7 ± 15.2 | 110.3 ± 12.4 |
| *Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 compared to the LPS-treated group. |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a macrophage cell line and subsequent treatment with this compound and an inflammatory stimulus (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages.
-
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in the culture supernatant.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This assay quantifies the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
ELISA kits for mouse or human TNF-α and IL-6
-
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot for NF-κB and MAPK Pathway Proteins
This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control like β-actin.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and the inhibitory points of this compound.
Caption: The MAPK signaling pathway and potential inhibitory points of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antioxidant Capacity of Gardenin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C, a polymethoxyflavone (PMF), is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Antioxidants like this compound can neutralize these reactive species, making the evaluation of their antioxidant capacity a critical step in drug discovery and development.
This document provides detailed application notes and standardized protocols for measuring the in vitro antioxidant capacity of this compound using four common assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay. Additionally, a plausible signaling pathway for the antioxidant action of this compound is presented.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the antioxidant capacity assays for this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, these tables are presented with illustrative values. Researchers should replace these with their own experimental data.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC₅₀ (µg/mL) |
| This compound | [Insert Experimental Value] |
| Ascorbic Acid (Standard) | [Insert Experimental Value] |
| Trolox (Standard) | [Insert Experimental Value] |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | IC₅₀ (µg/mL) |
| This compound | [Insert Experimental Value] |
| Ascorbic Acid (Standard) | [Insert Experimental Value] |
| Trolox (Standard) | [Insert Experimental Value] |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the ABTS radical cations.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | [Insert Experimental Value] |
| Ascorbic Acid (Standard) | [Insert Experimental Value] |
| Trolox (Standard) | [Insert Experimental Value] |
FRAP value is expressed as micromolar of Fe(II) equivalents produced per micromolar of the compound.
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µM Trolox Equivalents/µM) |
| This compound | [Insert Experimental Value] |
| Trolox (Standard) | 1.0 |
ORAC value is expressed as micromolar of Trolox equivalents per micromolar of the compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the violet color of the DPPH solution to fade to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution.
-
Perform serial dilutions of the this compound stock solution and the positive control (ascorbic acid or Trolox) to obtain a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 100 µL of the solvent used for dilution instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed blue-green ABTS•⁺ is reduced by the antioxidant to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[1]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the positive control in a suitable solvent.
-
Assay:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
The IC₅₀ value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[2]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.[3]
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox) in a suitable solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of this compound or the standard to the wells.
-
Incubate the plate at 37°C for 4-30 minutes.[2]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the FeSO₄ or Trolox standards. The FRAP value of this compound is then determined from the standard curve and expressed as Fe(II) or Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each assay.
-
Prepare serial dilutions of Trolox in phosphate buffer to create a standard curve.
-
-
Preparation of Sample Solution: Dissolve this compound in phosphate buffer to the desired concentrations.
-
Assay:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of either the blank (phosphate buffer), Trolox standards, or this compound samples to the respective wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is calculated from the standard curve and expressed as Trolox equivalents.
-
Signaling Pathway
Polymethoxyflavones, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[4][5] One of the key pathways involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound is still emerging, studies on the closely related compound Gardenin A have shown activation of the Nrf2 pathway.[6][7][8]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2-ARE signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant capacity of this compound using the described in vitro assays.
Caption: Experimental workflow for antioxidant capacity assessment.
References
- 1. Comparison of Antioxidant Activity and Free Radical Scavenging Activity of Gardenia Jasminoides with Three Different Regional Sources (P17-005-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of phytochemical profile, antioxidant and anti-inflammatory activity from <i>Hibiscus manihot</i> L. flower - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Gardenin A | 21187-73-5 [smolecule.com]
- 7. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Gardenin C
Disclaimer: Limited direct in vivo data for Gardenin C is publicly available. The following protocols and data are primarily based on studies conducted with the structurally related polymethoxyflavone, Gardenin A. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies specific to this compound before commencing full-scale experiments.
Introduction
This compound, a polymethoxyflavone, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive overview of the available in vivo dosage information, administration routes, and experimental protocols derived from studies on the related compound, Gardenin A. This document is intended for researchers, scientists, and drug development professionals designing in vivo animal studies to investigate the pharmacological effects of this compound.
In Vivo Dosage and Administration of Gardenin A (as a reference for this compound)
Oral administration has been the primary route for Gardenin A in rodent models. The dosages used have varied depending on the animal model and the therapeutic area being investigated.
Table 1: Summary of Gardenin A In Vivo Dosages and Administration Routes in Rodent Models
| Animal Model | Compound | Dosage Range | Administration Route | Study Focus | Reference |
| BALB/c Mice | Gardenin A | 0.1 - 25 mg/kg | Oral (p.o.) | Neuropharmacological effects (sedative, anxiolytic, antidepressant, anticonvulsant) | [1][2] |
| A53T alpha-synuclein overexpressing Mice | Gardenin A | 25 and 100 mg/kg | Oral (p.o.) | Neuroprotection in a Parkinson's disease model | [1] |
| Male Wistar Rats | Gardenin A | 50 and 100 mg/kg | Oral (p.o.) | Neuroprotection against alcohol-induced inflammation | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Gardenin A, which can be adapted for this compound studies.
Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% Carboxymethyl cellulose (CMC) in sterile water, Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG) mixture)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
-
Appropriate gavage needles and syringes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
If using a suspension vehicle like 1% CMC, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform paste is formed.
-
Slowly add the remaining vehicle while continuously mixing to create a homogenous suspension.
-
Alternatively, for vehicles like a DMSO/PEG mixture, first dissolve the this compound in a small volume of DMSO and then dilute to the final volume with PEG and sterile water, ensuring the final DMSO concentration is low and non-toxic.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
-
Prepare the formulation fresh daily or determine its stability under storage conditions.
Oral Administration to Rodents (Gavage)
Objective: To accurately deliver a specified dose of this compound directly into the stomach of the animal.
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent esophageal injury.
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh the animal to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip may be necessary.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Introduce the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth and down the esophagus to the pre-measured mark.
-
If any resistance is met, or the animal shows signs of distress (e.g., coughing, struggling), withdraw the needle immediately and restart.
-
Slowly dispense the contents of the syringe.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a short period after administration for any adverse reactions.
Potential Signaling Pathways
Based on studies with Gardenin A, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Safety and Toxicity Considerations
As there is no specific toxicity data for this compound, it is crucial to conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD). Key considerations include:
-
Acute Toxicity: Administer single escalating doses to small groups of animals and observe for signs of toxicity and mortality over a 14-day period.
-
Sub-chronic Toxicity: For longer-term studies, conduct repeated-dose toxicity studies (e.g., 28 days) to evaluate the effects on body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and histopathology of major organs.
-
Clinical Observations: Regularly monitor animals for any changes in appearance, behavior, and overall health.
This information should serve as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with an approved protocol from the Institutional Animal Care and Use Committee (IACUC).
References
Application Note: High-Throughput Identification of Gardenin C Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the identification of metabolites of Gardenin C, a polymethoxylated flavonoid with significant therapeutic potential, using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined herein are designed to support researchers in drug metabolism, pharmacokinetics, and toxicology studies. This document includes protocols for sample preparation from biological matrices, a proposed LC-MS/MS method for quantitative analysis, and a discussion of the expected biotransformation pathways of this compound.
Introduction
This compound, a polymethoxylated flavonoid (PMF), has garnered interest in the scientific community for its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the sensitive and selective detection and identification of drug metabolites.[1][2][3] This application note details the application of LC-MS/MS for the comprehensive analysis of this compound metabolites.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of similar polymethoxylated flavonoids, such as Gardenin A, this compound is expected to undergo extensive Phase I and Phase II metabolism.[4]
Phase I Metabolism:
-
Demethylation: The removal of methyl groups from the methoxy moieties is a common metabolic pathway for polymethoxylated flavonoids.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic rings can occur.
-
Demethoxylation: The complete removal of a methoxy group.
These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[5][6][7][8][9]
Phase II Metabolism:
-
Glucuronidation: The conjugation of glucuronic acid to hydroxyl groups, a common pathway for flavonoids, increases water solubility and facilitates excretion. This is catalyzed by UDP-glucuronosyltransferases (UGTs) .[5][10][11][12][13]
-
Sulfation: The addition of a sulfonate group to hydroxyl moieties, catalyzed by sulfotransferases (SULTs) , is another major conjugation pathway.[10][12][13]
The resulting metabolites are more polar and readily excreted from the body.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[14]
a) Plasma/Serum Samples: Protein Precipitation
This is a simple and effective method for removing proteins from plasma or serum.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
b) Urine Samples: Dilute-and-Shoot
For many urine samples, simple dilution is sufficient.
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex and inject directly into the LC-MS system. Note: For urine samples with high salt content, a solid-phase extraction (SPE) may be necessary to prevent ion suppression.
Proposed Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of flavonoids and their metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated, as flavonoids can ionize well in both.
-
Scan Type: Full scan for initial metabolite screening and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a comprehensive fragmentation pattern.
-
Data Acquisition: Data-dependent acquisition (DDA) is a useful strategy to trigger MS/MS scans on ions that exceed a certain intensity threshold in the full scan.
Metabolite Identification Strategy
The identification of metabolites relies on a combination of accurate mass measurement and the interpretation of fragmentation patterns.
Fragmentation of Methoxylated Flavonoids:
The fragmentation of polymethoxylated flavonoids in MS/MS typically involves:
-
Loss of a methyl radical (•CH3): A characteristic loss of 15 Da.[4][15][16]
-
Loss of carbon monoxide (CO): A neutral loss of 28 Da.
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the C-ring, providing information about the substitution pattern on the A and B rings.[14]
By comparing the MS/MS spectra of the parent drug (this compound) with those of its potential metabolites, the site of metabolic modification can be deduced. For example, a mass shift of +16 Da (hydroxylation) or +176 Da (glucuronidation) in the precursor ion, coupled with characteristic fragment ions, can confirm the identity of a metabolite.
Proposed Quantitative Analysis by LC-MS/MS (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 405.1 (M+H)+ | To be determined | To be determined |
| Demethylated this compound | 391.1 (M+H)+ | To be determined | To be determined |
| Hydroxylated this compound | 421.1 (M+H)+ | To be determined | To be determined |
| This compound Glucuronide | 581.1 (M+H)+ | 405.1 | To be determined |
| This compound Sulfate | 485.1 (M+H)+ | 405.1 | To be determined |
| This table presents predicted values and requires experimental optimization and validation. |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Predicted metabolic pathways of this compound.
Conclusion
The methodologies described in this application note provide a robust framework for the identification and characterization of this compound metabolites using LC-MS/MS. The successful application of these protocols will enable a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is essential for its further development as a safe and effective therapeutic agent. While a specific quantitative method requires validation, the proposed approach and the understanding of the metabolic pathways offer a solid starting point for researchers in the field.
References
- 1. Simultaneous qualitative and quantitative determination of major polymethoxylated flavonoids in the leaves of Murraya paniculata by RRLC-DAD-ESI-MSn - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fast Separation and Sensitive Quantitation of Polymethoxylated Flavonoids in the Peels of Citrus Using UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of gartanin in liver microsomes and its modulating effects on cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbal interactions involving cytochrome p450 enzymes: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Gnetin C in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin C, a resveratrol dimer found in the seeds of Gnetum gnemon, has emerged as a promising natural compound in cancer research.[1] It has demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities in various cancer models.[2][3] These application notes provide a comprehensive overview of the use of Gnetin C in cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays. Due to the limited availability of data for Gardenin C, this document focuses on the closely related and more extensively studied compound, Gnetin C.
Mechanism of Action
Gnetin C exerts its anti-cancer effects through the modulation of multiple signaling pathways. The primary mechanism involves the inhibition of the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) signaling pathway .[2][4] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and its overexpression is associated with cancer progression and metastasis.[2] Gnetin C downregulates MTA1 expression, leading to the suppression of downstream signaling cascades.[2][4]
This inhibition of the MTA1/mTOR pathway results in:
-
Reduced cell proliferation: By decreasing the phosphorylation of key proteins involved in cell growth and proliferation such as Akt, S6 Kinase (S6K), and 4E-Binding Protein 1 (4EBP1).[4]
-
Induction of apoptosis: Gnetin C promotes programmed cell death by increasing the expression of pro-apoptotic proteins like cleaved caspase-3.[3]
-
Cell cycle arrest: It can induce an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[5]
Additionally, Gnetin C has been shown to modulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway , which is also involved in cell proliferation and survival.[2]
Data Presentation
Table 1: IC50 Values of Gnetin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DU145 | Prostate Cancer | 6.6 | [5] |
| PC3M | Prostate Cancer | 8.7 | [4][5] |
| HL-60 | Leukemia | 13 | [6] |
Table 2: Effect of Gnetin C on Cell Cycle Distribution in Prostate Cancer Cells (DU145 and PC3M)
| Treatment | Concentration (µM) | % of Cells in Sub-G1 Phase (Apoptotic Cells) | Reference |
| Control | - | Baseline | [5] |
| Gnetin C | 25 | Increased | [5] |
| Gnetin C | 50 | Markedly Increased | [5] |
Table 3: Qualitative Summary of Gnetin C's Effect on Apoptosis
| Assay | Observation | Effect of Gnetin C | Reference |
| Annexin V/PI | Phosphatidylserine externalization | Increased percentage of apoptotic cells | [6] |
| Cleaved Caspase-3 Staining | Activation of executioner caspase | Increased levels of cleaved caspase-3 | [3] |
Note: While studies confirm the induction of apoptosis, specific quantitative data from Annexin V/PI assays for Gnetin C are not consistently reported in a tabular format in the reviewed literature.
Signaling Pathways and Experimental Workflows
Caption: Gnetin C inhibits the MTA1/mTOR and ERK1/2 pathways.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Gnetin C on cancer cell lines and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Gnetin C stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Gnetin C in culture medium. Replace the medium in the wells with 100 µL of the Gnetin C dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Gnetin C dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Gnetin C concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with Gnetin C.
Materials:
-
Cancer cell line of interest
-
Gnetin C
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Gnetin C for a specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after Gnetin C treatment.
Materials:
-
Cancer cell line of interest
-
Gnetin C
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Gnetin C for the desired time.
-
Cell Harvesting: Collect all cells, including floating cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in the MTA1/mTOR and other relevant signaling pathways following Gnetin C treatment.
Materials:
-
Cancer cell line of interest
-
Gnetin C
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTA1, anti-phospho-mTOR, anti-phospho-S6K, anti-phospho-4EBP1, anti-cleaved caspase-3, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Gnetin C, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
References
- 1. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Gardenin C as a Neuroprotective Agent: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C, a polymethoxyflavone (PMF), belongs to a class of flavonoids recognized for their potential therapeutic properties, including neuroprotection. While direct experimental data on this compound is limited, extensive research on the closely related PMF, Gardenin A, and other members of this flavonoid subclass provides a strong basis for investigating its neuroprotective potential. PMFs are known to cross the blood-brain barrier and exert beneficial effects by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[1] This document outlines the application of this compound as a potential neuroprotective agent in experimental models, with protocols and data largely derived from studies on Gardenin A and other relevant PMFs. The methodologies and expected outcomes detailed herein are intended to serve as a guide for researchers exploring the therapeutic efficacy of this compound in neurodegenerative disease models.
Core Neuroprotective Mechanisms
Polymethoxyflavones, including likely candidates such as this compound, exhibit neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Effects: PMFs can suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines, such as TNF-α and IL-6.[2] This is often achieved through the inhibition of the NF-κB signaling pathway.[3]
-
Antioxidant Activity: A key mechanism is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway.[1][4] This pathway upregulates the expression of numerous antioxidant enzymes, protecting neurons from oxidative damage.[4][5]
-
Anti-apoptotic Activity: By modulating signaling cascades like PI3K/Akt, PMFs can promote neuronal survival and inhibit programmed cell death.[1]
-
Modulation of Synaptic Plasticity: Some PMFs have been shown to regulate signaling pathways crucial for learning and memory, such as the MAPK/ERK pathway.[1][6]
Data Presentation: Quantitative Effects of Related Polymethoxyflavones
The following tables summarize quantitative data from studies on Gardenin A and other PMFs in various experimental models of neurotoxicity and neurodegeneration. This data provides a comparative benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Gardenin A
| Cell Line | Neurotoxic Insult | Gardenin A Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y Neuroblastoma | Ethanol | 10 µg/mL | Cell Viability | Maintained or slightly enhanced cell viability relative to control | [7] |
| SH-SY5Y Neuroblastoma | Ethanol | 10-40 µg/mL | Cell Viability | Cell viability maintained above 75% | [7] |
| SH-SY5Y Neuroblastoma | Ethanol | Co-treatment | TNF-α Gene Expression | Downregulation compared to ethanol alone | [5] |
| SH-SY5Y Neuroblastoma | Ethanol | Co-treatment | MCP-1 Gene Expression | Downregulation compared to ethanol alone | [5] |
| SH-SY5Y Neuroblastoma | Ethanol | Co-treatment | Nrf2 Gene Expression | Increased expression compared to ethanol alone | [5] |
| SH-SY5Y Neuroblastoma | Ethanol | Co-treatment | HO-1 Gene Expression | Increased expression compared to ethanol alone | [5] |
Table 2: In Vivo Neuroprotective Effects of Gardenin A
| Animal Model | Treatment | Duration | Outcome Measure | Result | Reference |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | Associative Memory | Improved performance | [3] |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | Mobility and Gait | Decreased abnormalities | [3] |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | Phosphorylated α-synuclein (cortex & hippocampus) | Reduced levels | [3] |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | Tyrosine Hydroxylase (striatum) | Attenuated reduction in expression | [3] |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | Nrf2 Cortical Expression | Significantly increased | [2] |
| A53T α-synuclein Mice | 100 mg/kg GA, oral gavage | 4 weeks | IL-6 Cortical Expression | Attenuated increase | [2] |
| Drosophila (Paraquat-induced Parkinson's) | Pre-treatment | - | Survival | Significantly improved | [4] |
| Drosophila (Paraquat-induced Parkinson's) | Pre-treatment | - | Mobility Defects | Significantly improved | [4] |
| Drosophila (Paraquat-induced Parkinson's) | Pre-treatment | - | Dopaminergic Neuron Loss | Significantly improved | [4] |
| Male Wistar Rats (Ethanol-induced) | 50 and 100 mg/kg | - | TNF-α | Significant downregulation | [5] |
| Male Wistar Rats (Ethanol-induced) | 50 and 100 mg/kg | - | BDNF Expression | Restored expression | [5] |
| Male Wistar Rats (Ethanol-induced) | 50 and 100 mg/kg | - | HO-1 and Nrf2 | Upregulated | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on established methodologies for Gardenin A and other PMFs.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To determine the protective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., Ethanol, Rotenone, MPP+, or Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Neurotoxin Exposure: After pre-treatment, add the neurotoxin to the wells (e.g., 100 mM Ethanol for 24 hours). Include a control group with no neurotoxin.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a transgenic mouse model of Parkinson's disease (e.g., A53T α-synuclein mice).
Materials:
-
A53T α-synuclein transgenic mice and wild-type littermates[2]
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Immunohistochemistry reagents (e.g., antibodies for tyrosine hydroxylase and α-synuclein)
-
qRT-PCR reagents
Procedure:
-
Animal Grouping and Treatment:
-
Behavioral Testing: In the final week of treatment, perform a battery of behavioral tests to assess motor function (rotarod, gait analysis) and cognitive function (Morris water maze, novel object recognition).[3]
-
Tissue Collection and Preparation:
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections for markers of dopaminergic neurons (tyrosine hydroxylase) and Parkinson's pathology (phosphorylated α-synuclein).[2]
-
Quantify the staining intensity and cell numbers in relevant brain regions (e.g., substantia nigra, striatum).
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate RNA from brain tissue (e.g., cortex, hippocampus).
-
Perform qRT-PCR to measure the expression of genes related to neuroinflammation (TNF-α, IL-6), oxidative stress (Nrf2, HO-1), and synaptic function (synaptophysin).[2]
-
-
Data Analysis: Compare the behavioral, histological, and gene expression data between the vehicle-treated and this compound-treated groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Neuroprotective signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gardenins in Drug Discovery: Unveiling Therapeutic Potential
Introduction
Gardenins, a class of polymethoxyflavones primarily isolated from Gardenia species, have emerged as promising candidates in drug discovery due to their diverse pharmacological activities. This document provides a comprehensive overview of the application of Gardenin C and the closely related compound Gardenin A in preclinical research, with a focus on their potential in oncology and neuroprotection. Detailed application notes, experimental protocols, and visual representations of their mechanisms of action are presented to guide researchers and drug development professionals in harnessing the therapeutic potential of these natural compounds.
This compound in Oncology
This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. Preclinical studies have highlighted its ability to inhibit tumor growth and progression through the modulation of key signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cell Viability) | DU145 (Prostate Cancer) | More potent than Resveratrol and Pterostilbene (Specific value not cited in snippets) | [1][2] |
| PC3M (Prostate Cancer) | More potent than Resveratrol and Pterostilbene (Specific value not cited in snippets) | [1][2] | |
| In Vivo Tumor Inhibition | PC3M-Luc Subcutaneous Xenografts | 50 mg/kg dose showed the most potent tumor inhibitory effects. | [1][3] |
| PC3M-Luc Subcutaneous Xenografts | 25 mg/kg dose showed tumor inhibitory effects comparable to 50 mg/kg Pterostilbene. | [1][3] |
Mechanism of Action
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[2]
-
MTA1/ETS2 Axis: this compound has been shown to be a potent inhibitor of the metastasis-associated protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis in prostate cancer cell lines.[2][3]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, is another target of this compound. Its inhibitory action on this pathway contributes to its anti-tumor effects.[4]
The signaling pathway targeted by this compound in prostate cancer is illustrated below.
Experimental Protocols
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on prostate cancer cells.[1]
-
Cell Seeding: Seed DU145 or PC3M prostate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][3]
-
Cell Implantation: Subcutaneously inject PC3M-Luc cells (e.g., 1 x 10⁶ cells) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 25 mg/kg and 50 mg/kg, intraperitoneal injection), and comparator compounds (e.g., Resveratrol, Pterostilbene).
-
Tumor Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Bioluminescence Imaging: If using luciferase-expressing cells, perform in vivo imaging to monitor tumor burden.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Gardenin A in Neuroprotection and Neuropharmacology
Gardenin A, another polymethoxyflavone, has shown significant promise in the field of neuroscience, with demonstrated neuroprotective and neuropharmacological effects.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies on Gardenin A.
| Parameter | Model/Assay | Value/Effect | Reference |
| Neurite Outgrowth | PC12 cells | Potently induced at 10-20 µM after 48h. | [5] |
| Neuroprotection | Drosophila model of Parkinson's disease | Protected against environmental toxin-induced neurodegeneration. | [6] |
| Sedative Effect | Pentobarbital-induced sleep test (mice) | Increased sleep duration at 25 mg/kg (p.o.). | [5][7] |
| Anxiolytic-like Action | Elevated plus-maze, light-dark box test (mice) | Activity comparable to clonazepam. | [7] |
| Antidepressant-like Action | Tail suspension, forced swimming test (mice) | Activity comparable to fluoxetine. | [7] |
| Anticonvulsant Action | Strychnine-induced seizure test (mice) | Delayed the onset of convulsions at 1-10 mg/kg (p.o.). | [7] |
| Anti-inflammatory & Antioxidant | HepG2 and Caco2 cells (alcohol-induced stress) | Decreased ROS levels and pro-inflammatory cytokines. | [8] |
Mechanism of Action
Gardenin A's neuroprotective and neuropharmacological effects are mediated through the modulation of several signaling pathways.
-
MAPK/ERK, PKC, and PKA Pathways: Gardenin A promotes neuritogenesis by activating the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), Protein Kinase C (PKC), and Protein Kinase A (PKA) signaling pathways.[5][9]
-
AMPK/Nrf2 Pathway: In the context of alcohol-induced oxidative stress, Gardenin A exerts its protective effects by activating the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8]
The signaling pathways modulated by Gardenin A are depicted below.
Experimental Protocols
This protocol is a general guide for assessing the neuritogenic effects of Gardenin A.[5]
-
Cell Seeding: Plate PC12 cells on collagen-coated dishes or plates.
-
Treatment: Treat the cells with Gardenin A at various concentrations (e.g., 10-20 µM) in a low-serum medium.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Microscopy: Observe and capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process longer than the cell body diameter.
This protocol provides a framework for evaluating the neuroprotective effects of Gardenin A in a Drosophila model of Parkinson's disease induced by an environmental toxin like paraquat (PQ).[6]
-
Fly Culture: Rear Drosophila melanogaster on a standard cornmeal-yeast-agar medium.
-
Compound Feeding: Pre-feed adult male flies with a sucrose solution containing Gardenin A (e.g., 10 µM) for a specified duration (e.g., 4 days). Control flies receive only the sucrose solution.
-
Toxin Exposure: After the pre-feeding period, expose the flies to a sucrose solution containing the neurotoxin (e.g., 5 mM PQ) for a defined time (e.g., 18 hours).
-
Behavioral Assays: Assess locomotor activity (e.g., climbing assay) to evaluate the neuroprotective effect of Gardenin A.
-
Biochemical Assays: Prepare fly head homogenates to measure markers of oxidative stress (e.g., malondialdehyde levels) or perform qRT-PCR to analyze the expression of genes involved in the antioxidant response (e.g., cncC, the Drosophila ortholog of Nrf2).
Conclusion
This compound and Gardenin A represent valuable natural products with significant potential for drug development. This compound shows promise as an anti-cancer agent, particularly for prostate cancer, by targeting key oncogenic signaling pathways. Gardenin A exhibits multifaceted neuroprotective and neuropharmacological activities, suggesting its potential for treating neurodegenerative diseases and psychiatric disorders. The detailed protocols and mechanistic insights provided herein serve as a foundation for further research and development of these compounds into novel therapeutics. Further studies are warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the neuropharmacological effects of Gardenin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Studying Flavonoid-Protein Interactions with Gardenin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These activities often stem from their direct or indirect interactions with various proteins, which can modulate cellular signaling pathways.[2][3] Gardenin C, a polymethoxylated flavone, is a subject of growing interest within this class of compounds.[4][5] Understanding the interactions between flavonoids like this compound and their protein targets is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methodologies used to study flavonoid-protein interactions, with a focus on this compound as an exemplary compound. While specific quantitative binding data for this compound is limited in the current literature, this document outlines the established experimental protocols and data presentation formats applicable to its study. The information provided herein is intended to guide researchers in designing and executing experiments to characterize the binding affinity, kinetics, and functional consequences of this compound-protein interactions.
Data Presentation: Quantitative Analysis of Flavonoid-Protein Interactions
A critical aspect of studying flavonoid-protein interactions is the quantitative determination of binding parameters. These parameters, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the binding constant (Ka), provide insights into the affinity and strength of the interaction. Due to the limited availability of specific quantitative data for this compound, the following table summarizes binding data for other representative flavonoids to illustrate the typical range of affinities observed.
| Flavonoid | Target Protein | Method | Binding Affinity (Kd/IC50) | Reference |
| Quercetin | Human Serum Albumin (HSA) | Taylor Dispersion SPR | 63 ± 0.03 nM (Kd) | [6][7] |
| Kaempferol | Human Serum Albumin (HSA) | Taylor Dispersion SPR | 37 ± 0.07 nM (Kd) | [6][7] |
| Luteolin | Human Serum Albumin (HSA) | Taylor Dispersion SPR | 63.40 ± 0.01 µM (Kd) | [6] |
| Resveratrol | Human Serum Albumin (HSA) | Taylor Dispersion SPR | 400 ± 0.10 nM (Kd) | [6] |
| Gardenin B | Ornithine decarboxylase (ODC) | Enzyme Inhibition Assay | 6.24 µg/mL (IC50) | [8] |
| Gardenin B | Cathepsin D | Enzyme Inhibition Assay | 5.61 µg/mL (IC50) | [8] |
| Tectorigenin | 4-hydroxyphenylpyruvate dioxygenase (KpHPPD) | Enzyme Inhibition Assay | 49.0 µM (IC50) | [9] |
| Naringenin | 4-hydroxyphenylpyruvate dioxygenase (KpHPPD) | Enzyme Inhibition Assay | 28.8 µM (IC50) | [9] |
Experimental Protocols
Several biophysical techniques are commonly employed to characterize the interactions between flavonoids and proteins.[3] The choice of method depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.
Fluorescence Quenching Assay
This technique is widely used to study the binding of flavonoids to proteins by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[8][10]
Principle: Tryptophan residues in a protein fluoresce when excited at approximately 280-295 nm. When a flavonoid binds near a tryptophan residue, it can quench this fluorescence through processes like Förster resonance energy transfer (FRET) or static quenching. The extent of quenching is proportional to the amount of bound flavonoid and can be used to determine binding constants.[10][11]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer as the protein. Ensure the final DMSO concentration is low (typically <1%) to avoid effects on protein structure.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of a spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 300 to 450 nm.
-
Titrate a constant concentration of the protein solution with increasing concentrations of this compound.
-
Incubate the mixture for a few minutes at a constant temperature before each measurement to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithmic equation: log[(F₀ - F)/F] = log(Ka) + n log[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of the quencher.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.[12][13]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and a solution containing the flavonoid (analyte) is flowed over the surface. Binding of the flavonoid to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.[13]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the chip surface via amine coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase (binding) followed by the dissociation phase (washing with running buffer).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14]
Principle: A solution of the flavonoid is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the target protein and this compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat changes.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, n, ΔH).
-
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in studying flavonoid-protein interactions, the following diagrams are provided.
Caption: Experimental workflow for studying flavonoid-protein interactions.
While specific signaling pathways for this compound are not well-documented, a related compound, Gnetin C, has been shown to inhibit the MTA1/mTOR pathway in prostate cancer.[3] This pathway is a key regulator of cell growth, proliferation, and survival. The following diagram illustrates this inhibitory action as an example of how a flavonoid can modulate a critical cellular signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. Cell signaling pathways based on vitamin C and their application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system [elifesciences.org]
- 14. Gardenin A | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Gardenin C for Cell Culture
Welcome to the technical support center for Gardenin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound is a polymethoxylated flavone, a class of natural compounds with recognized biological activities, including potential anticancer properties. Like many flavonoids, this compound is a lipophilic molecule with poor water solubility. This presents a significant challenge for in vitro studies, as it can lead to precipitation in aqueous cell culture media, resulting in inconsistent and unreliable experimental outcomes. Achieving a stable, soluble formulation is crucial for accurate and reproducible cell-based assays.
Q2: What are the most common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other hydrophobic flavonoids for cell culture applications. Other organic solvents such as ethanol, methanol, and acetone can also dissolve this compound, but their compatibility with cell lines and the final desired concentration in the culture medium must be carefully considered.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and should not exceed 1% (v/v). It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on cell viability and function.
Q4: My this compound precipitated after I added it to the cell culture medium. What could be the cause?
Precipitation of this compound upon addition to aqueous media is a common issue and can be attributed to several factors:
-
High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in the aqueous environment.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the cell culture medium can cause the compound to crash out of solution.
-
Low Temperature: The temperature of the cell culture medium can affect the solubility of this compound.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes reduce the solubility of the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the initial solvent. | - Inadequate solvent volume.- Insufficient mixing. | - Ensure you are using a sufficient volume of a suitable solvent like DMSO.- Gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.[1] |
| A precipitate forms immediately after adding the this compound stock solution to the cell culture medium. | - Final concentration is too high.- "Solvent shock" from rapid dilution. | - Perform a dose-response experiment to determine the maximum soluble concentration in your specific cell culture medium.- Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) serum-free medium before adding it to the final culture medium.- Add the stock solution dropwise to the medium while gently swirling. |
| A precipitate appears in the cell culture plate after a period of incubation. | - Compound instability in the culture conditions.- Evaporation of the medium, leading to increased compound concentration. | - Visually inspect the culture plates for precipitation at regular intervals.- Consider using a lower final concentration of this compound.- Ensure proper humidification in the incubator to prevent medium evaporation. |
| Inconsistent or non-reproducible experimental results. | - Incomplete dissolution of this compound.- Precipitation of the compound in the culture medium. | - Always ensure the stock solution is fully dissolved before use.- Prepare fresh dilutions of this compound for each experiment.- Include a vehicle control in all experiments to monitor for solvent effects. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 404.37 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.04 mg of this compound.
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to mix.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[1]
-
Following incubation, vortex the tube again.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C when protected from light.[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Pre-warmed (37°C) serum-free cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed, serum-free cell culture medium. For example, to prepare a 1 mM intermediate solution from a 10 mM stock, dilute the stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of serum-free medium).
-
-
Final Working Solution:
-
Add the intermediate dilution (or the initial stock solution if not performing an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium to ensure rapid and even mixing.
-
For example, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 10 µL of the intermediate solution to every 1 mL of complete culture medium.
-
-
Gently mix the final working solution before adding it to your cells.
-
Always include a vehicle control (e.g., 0.1% DMSO in complete medium if the final DMSO concentration is 0.1%) in your experimental setup.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Gardenin B | DMSO | Soluble | [1] |
Qualitative information suggests that Gardenin A, another related compound, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Signaling Pathways
This compound, as a flavonoid, is likely to exert its biological effects, including its potential anticancer activity, through the modulation of various cellular signaling pathways. While direct studies on this compound are limited, research on related compounds provides insights into probable mechanisms of action.
Potential Signaling Pathways Modulated by this compound
Based on studies of similar flavonoids, this compound may influence the following pathways to induce apoptosis and inhibit cancer cell proliferation:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Flavonoids have been shown to inhibit this pathway, leading to decreased cell viability in cancer cells. Gnetin C, a resveratrol dimer, has been demonstrated to target the MTA1/AKT/mTOR signaling pathway.[3]
-
Intrinsic Apoptosis Pathway: This pathway is initiated by mitochondrial stress and involves the release of cytochrome c and the activation of caspase-9 and caspase-3. Studies on Gardenin B have shown that it induces apoptosis through the activation of caspases-2, -3, -8, and -9, indicating the involvement of both intrinsic and extrinsic pathways.[4][5]
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.
Below are diagrams illustrating a potential mechanism of action for this compound based on the known effects of related flavonoids.
Caption: Potential extrinsic and intrinsic apoptosis pathways induced by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Gardenin A | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardenin C stability issues in DMSO solution
Welcome to the Technical Support Center for Gardenin C. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous, high-purity DMSO. To ensure complete dissolution, vortex the solution and use sonication if necessary. It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO in your final experimental concentration.
Q2: What are the ideal storage conditions for a this compound DMSO stock solution?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage, -80°C is preferable. To prevent degradation from light, store the solution in amber-colored vials or wrap the vials in aluminum foil. It is also crucial to use anhydrous DMSO and tightly sealed containers to prevent the absorption of water, which can affect compound stability.
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: Repeated freeze-thaw cycles should be avoided as they can potentially lead to the degradation of the compound. It is best practice to aliquot the stock solution into single-use vials after preparation. This ensures that the main stock remains at a constant low temperature and minimizes the exposure of the compound to temperature fluctuations.
Q5: What are the likely causes of instability for this compound in a DMSO solution?
A5: this compound, a polymethoxylated flavonoid, contains free hydroxyl groups on its phenolic rings. These functional groups are susceptible to oxidation, which is a primary degradation pathway for flavonoids.[2][3] Factors that can accelerate degradation include exposure to light, elevated temperatures, the presence of oxygen, and repeated changes in temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in DMSO solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in DMSO stock solution upon storage. | 1. The solution may be supersaturated.2. The DMSO may have absorbed water, reducing solubility.3. The storage temperature is too low, causing crystallization. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high.2. Use fresh, anhydrous DMSO for preparing stock solutions.3. Store the stock solution at the recommended temperature (-20°C or -80°C). |
| Inconsistent or lower than expected biological activity in experiments. | 1. Degradation of this compound in the DMSO stock solution due to improper storage.2. Multiple freeze-thaw cycles have compromised the compound's integrity.3. The compound has degraded in the working solution during a lengthy experiment. | 1. Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (low temperature, protection from light).2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.3. Prepare fresh working solutions immediately before each experiment. |
| Color change observed in the this compound DMSO solution. | Oxidation of the flavonoid structure, particularly the phenolic hydroxyl groups. | This indicates potential degradation. It is recommended to prepare a fresh stock solution. To minimize oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.
-
If any particulates remain, place the vial in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for an accelerated stability study.
Materials:
-
This compound DMSO stock solution (freshly prepared)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Time Zero Analysis: Immediately after preparing the fresh this compound stock solution, dilute a sample to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% integrity).
-
Incubation: Store aliquots of the stock solution under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Dilute and analyze each sample by HPLC under the same conditions as the time-zero sample.
-
Data Analysis: Compare the peak area of the intact this compound in the stored samples to the peak area of the time-zero sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
References
preventing Gardenin C degradation during storage
Welcome to the technical support center for Gardenin C. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polymethoxylated flavone, a class of natural compounds investigated for various biological activities. Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that cause this compound degradation?
Like many flavonoids, this compound is susceptible to degradation when exposed to several factors, including:
-
Light: Photodegradation can occur upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: Both acidic and alkaline conditions can catalyze the degradation of flavonoids. Basic conditions are often particularly detrimental.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and metal ions.
-
Solvent: The choice of solvent can significantly impact the stability of this compound. Protic solvents and aqueous solutions, especially at non-neutral pH, can promote degradation.
Q3: How should I store my stock solutions of this compound?
For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or ethanol.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
Q4: Can I store this compound in an aqueous buffer?
It is generally not recommended to store this compound in aqueous buffers for extended periods, as this can lead to hydrolysis and other forms of degradation. If you must use an aqueous buffer, prepare the solution fresh before each experiment and use it immediately. The stability of flavonoids in aqueous solutions is often pH-dependent, with degradation increasing at non-neutral pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV). |
| Instability of this compound in the assay buffer. | Prepare the working solution in the assay buffer immediately before use. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. | |
| Appearance of unexpected peaks in my HPLC chromatogram. | Degradation of this compound during storage or sample preparation. | Review your storage and handling procedures. Ensure stock solutions are protected from light and stored at the recommended temperature. Minimize the time between sample preparation and analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Filter all solutions before HPLC analysis. | |
| Color change observed in the this compound solution. | Degradation of the compound. | Discard the solution. A color change is a visual indicator of chemical degradation. Prepare a fresh solution and re-evaluate your storage conditions. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in the literature, the following table provides a hypothetical summary based on the known behavior of structurally similar polymethoxylated flavones. These values should be used as a general guideline.
| Storage Condition | Solvent | Temperature | Light Condition | Estimated Half-life (t½) |
| Solid | - | 4°C | Dark | > 1 year |
| Solid | - | 25°C (Room Temp) | Dark | 6 - 12 months |
| Solution | DMSO | -20°C | Dark | ~ 6 months |
| Solution | Ethanol | 4°C | Dark | ~ 1-2 months |
| Solution | Aqueous Buffer (pH 7.4) | 25°C (Room Temp) | Ambient Light | < 24 hours |
| Solution | Aqueous Buffer (pH 7.4) | 37°C | Dark | < 8 hours |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
4. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm and 330 nm).
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to a non-stressed control sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Optimizing Gardenin C for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Gardenin C in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a flavonoid that has been shown to exert its effects through the modulation of key cellular signaling pathways. Notably, it has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism. Its inhibitory action on this pathway can lead to the induction of apoptosis and a reduction in tumor cell proliferation.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on studies of related flavones and similar compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity/viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The percentage of cell viability at each concentration is then plotted against the logarithm of the concentration, and the IC50 value is calculated from the resulting dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | Low solubility of this compound in aqueous solutions. | - Ensure the DMSO stock solution is properly dissolved before diluting in medium. - Prepare fresh dilutions from the stock solution for each experiment. - Decrease the final concentration of this compound. - Consider using a solubilizing agent, though this should be validated for non-interference with the assay. |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outer wells of the microplate; fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound. | - Concentration is too low. - Incubation time is too short. - Compound has degraded. - Cell line is resistant. | - Perform a dose-response experiment with a wider and higher concentration range. - Increase the incubation time (e.g., test at 24, 48, and 72 hours). - Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C, protected from light). - Verify the expression of the target pathway (PI3K/Akt/mTOR) in your cell line. |
| High background signal in control wells. | - Contamination of reagents or cells. - High cell seeding density. - Autofluorescence of the compound (in fluorescence-based assays). | - Use sterile techniques and test for mycoplasma contamination. - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase. - Run a compound-only control to check for autofluorescence. |
| Unexpected cytotoxicity in vehicle control (DMSO). | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle control with the same DMSO concentration as the highest this compound treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. The molecular weight of this compound is 404.37 g/mol .
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Optimal Concentration using MTT Assay
Objective: To determine the optimal working concentration and IC50 value of this compound in a specific cell line.
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 490-570 nm)[1]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Reference IC50 Values for Related Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Gardenin B | HL-60 (Leukemia) | 72 | 1.6 |
| Gardenin B | U-937 (Leukemia) | 72 | 3.0 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
Troubleshooting Gardenin C HPLC Peak Tailing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Gardenin C. By understanding the chemical properties of this compound and the common causes of peak tailing, researchers can effectively diagnose and resolve chromatographic problems, ensuring accurate and reliable results.
Understanding this compound: Key Physicochemical Properties
This compound is a polymethoxylated flavone with the following chemical properties relevant to its HPLC analysis:
| Property | Value/Information | Significance for HPLC |
| Molecular Formula | C₂₀H₂₀O₉[1] | Influences molecular weight and potential for interactions. |
| Molecular Weight | 404.4 g/mol [1] | Affects diffusion and mass transfer in the column. |
| Predicted pKa (Most Acidic) | 6.8 (Phenolic Hydroxyl) | The ionization state of the molecule is pH-dependent, significantly impacting retention and peak shape. At pH values near the pKa, both ionized and non-ionized forms can exist, leading to peak broadening and tailing. |
| Predicted pKa (Most Basic) | -3.1 (Carbonyl Oxygen) | Indicates that the carbonyl group is unlikely to be protonated under typical reversed-phase HPLC conditions. |
| Solubility | Generally soluble in polar organic solvents like methanol and acetonitrile.[2][3][4] Glycosylated flavonoids have lower solubility in acetone and acetonitrile.[5] | Proper sample dissolution in a solvent compatible with the mobile phase is crucial to prevent on-column precipitation and peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry results in a tail that extends from the peak maximum towards the end of the chromatogram. It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound in reversed-phase HPLC is often due to one or a combination of the following factors:
-
Secondary Interactions: The phenolic hydroxyl group on this compound can interact with residual silanol groups on the silica-based C18 column packing. These interactions cause a secondary, undesirable retention mechanism that leads to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl group (~6.8), both the ionized and non-ionized forms of the molecule will be present, resulting in a broadened and tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can cause the sample band to spread before it reaches the detector, resulting in tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
Q3: How can I prevent peak tailing for this compound?
A3: To prevent peak tailing, consider the following preventative measures:
-
Use a High-Quality, End-Capped Column: Select a modern, high-purity silica C18 column with good end-capping to minimize the number of free silanol groups.
-
Control Mobile Phase pH: Acidify the mobile phase with an additive like formic acid or acetic acid to a pH of around 2-4. This ensures that the phenolic hydroxyl group of this compound is fully protonated (non-ionized), and also suppresses the ionization of residual silanol groups, minimizing secondary interactions.
-
Optimize Sample Concentration and Injection Volume: Avoid overloading the column by injecting an appropriate sample concentration and volume.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected.
-
Proper Sample Preparation: Filter all samples and mobile phases to prevent particulate matter from clogging the column.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Detailed Experimental Protocols
Reference HPLC Method for this compound Analysis
This method is a starting point and may require optimization for your specific instrument and column.
| Parameter | Recommended Condition |
| Column | High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | 20% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 5-10 µL |
| Sample Solvent | Mobile phase at initial conditions or a weaker solvent |
Column Cleaning and Regeneration Protocol for Flavonoid Analysis
If column contamination is suspected, a thorough cleaning procedure can restore performance.
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of HPLC-grade water to remove any buffer salts.[7][8]
-
Flush with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of hexane (for non-polar contaminants).
-
Flush again with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of methanol. [7]
-
Flush with 10-20 column volumes of acetonitrile. [7]
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Note: Always check the column manufacturer's instructions for specific cleaning and regeneration recommendations.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes of peak tailing and their corresponding solutions.
Caption: Relationship between causes and solutions for HPLC peak tailing.
References
- 1. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Flavonoids in Pure Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Artifacts in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and avoid common artifacts in biological assays. Adhering to best practices and understanding potential pitfalls are crucial for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent and not reproducible. What are the common causes and how can I troubleshoot this?
A1: Inconsistent results in cell viability assays are a frequent issue. Several factors can contribute to this variability.
-
Compound Interference: The chemical properties of your test compound can directly interfere with the assay chemistry.
-
Optical Interference: Colored compounds can absorb light at the same wavelength as the assay's readout, leading to artificially high or low values.[1] Similarly, fluorescent compounds can interfere with fluorescence-based viability assays.
-
Redox Activity: Compounds with intrinsic reducing or oxidizing properties can directly reduce the assay reagent (e.g., MTT tetrazolium salt to formazan), causing a false-positive signal for cell viability.[1]
-
-
Cell Plating and Culture Conditions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[2]
-
Incubator-Induced Artifacts: Temperature and CO2 fluctuations within the incubator can lead to uneven cell growth across plates.[2]
-
-
Reagent and Protocol Issues:
-
Reagent Instability: Improper storage or handling of assay reagents can lead to their degradation and reduced performance.
-
Incomplete Solubilization: In MTT assays, incomplete solubilization of the formazan crystals will result in lower absorbance readings.[3]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: To test for compound interference, incubate your compound with the assay medium and reagent in the absence of cells.[1] A change in signal indicates direct interference.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that results in a linear signal response within the assay's dynamic range.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
-
Ensure Proper Mixing: After adding reagents, ensure thorough but gentle mixing to achieve a homogenous solution in each well.
-
Validate Incubator Performance: Regularly check and calibrate your incubator for temperature and CO2 uniformity.
Q2: I am observing a decrease in signal in my luciferase reporter assay, but I suspect it might be an artifact. How can I confirm this?
A2: A decrease in luminescence in a luciferase-based assay can be due to true biological activity (e.g., inhibition of a signaling pathway) or an artifact caused by direct inhibition of the luciferase enzyme.[4][5]
-
Direct Luciferase Inhibition: Some small molecules can directly bind to and inhibit the luciferase enzyme, leading to a false-positive result.[6][7]
-
Signal Quenching: Colored compounds, particularly those that are red, blue, or black, can absorb the light emitted by the luciferase reaction, leading to an artificially low signal.[6]
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Assay: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with your test compound at various concentrations. A dose-dependent decrease in luminescence confirms direct inhibition of the enzyme.[1]
-
Use a Dual-Luciferase System: A dual-reporter system, typically using Firefly and Renilla luciferase, can help normalize the data.[6] If your compound inhibits one luciferase but not the other, it is more likely to be a specific inhibitor of that enzyme.
-
Check for Colorimetric Interference: Measure the absorbance spectrum of your compound to see if it overlaps with the emission spectrum of the luciferase.
Q3: My fluorescence microscopy images have high background and artifacts. What are the likely sources and how can I improve image quality?
A3: Artifacts in fluorescence microscopy can obscure important details and lead to misinterpretation of results. Common sources of artifacts include:
-
Autofluorescence: Cells and some components of the culture medium can have intrinsic fluorescence, which contributes to background noise.
-
Photobleaching: The fluorescence signal can fade over time with prolonged exposure to excitation light.
-
Phototoxicity: High-intensity light can be toxic to live cells, leading to morphological changes and cell death.[8]
-
Out-of-Focus Light: Light from fluorescent objects above and below the focal plane can blur the image.[9]
-
Dirty Optics: Dust, oil, or other contaminants on the microscope lenses, slides, or coverslips can scatter light and create artifacts.[8]
Troubleshooting Steps:
-
Use Appropriate Controls: Include unstained cells to assess the level of autofluorescence.
-
Minimize Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.[8]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.
-
Maintain Clean Optics: Regularly clean all optical components of the microscope according to the manufacturer's instructions.
-
Optimize Image Acquisition Settings: Adjust gain, offset, and binning to improve the signal-to-noise ratio.
Summary of Common Assay Artifacts
| Artifact | Common Causes | Recommended Solutions |
| False Positive (Increased Signal) | Compound is an oxidizing/reducing agent (e.g., in MTT assays).[1] Compound is autofluorescent. | Run cell-free controls. Use an orthogonal assay with a different detection method. |
| False Negative (Decreased Signal) | Compound directly inhibits the detection enzyme (e.g., luciferase).[4][5] Compound quenches the fluorescent/luminescent signal.[6] | Perform a direct enzyme inhibition assay. Use a dual-reporter system. |
| High Variability | Inconsistent cell seeding. Edge effects in microplates.[2] Temperature or CO2 fluctuations.[2] | Optimize cell plating protocol. Avoid using outer wells. Ensure proper incubator function. |
| High Background | Autofluorescence of cells or media. Non-specific binding of antibodies. Ambient light leakage.[8] | Include unstained controls. Use blocking buffers. Work in a dark environment. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Dual-Luciferase Reporter Assay
This protocol provides a general workflow for a dual-luciferase assay to measure the activity of a specific promoter.
Materials:
-
Cells of interest
-
Transfection reagent
-
Reporter plasmid (containing the promoter of interest driving Firefly luciferase)
-
Control plasmid (containing a constitutive promoter driving Renilla luciferase)
-
Test compound
-
Dual-luciferase assay reagents
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the reporter and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the transfected cells.
-
Incubate for the desired treatment period.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add the Firefly luciferase substrate and immediately measure the luminescence (Signal A).
-
Add the Stop & Glo® reagent (which quenches the Fire-fly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Signal B).
-
-
Data Analysis:
-
Calculate the ratio of Signal A to Signal B for each well to normalize the reporter gene expression.
-
Visualizations
Caption: A generic signaling pathway illustrating ligand-receptor binding, a cytoplasmic kinase cascade, and transcriptional activation in the nucleus.
Caption: A troubleshooting workflow for identifying the source of artifacts in biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Your MTT Assay the Right Choice? [promega.jp]
- 4. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 9. Fluorescence Microscopy Errors [evidentscientific.com]
Technical Support Center: Enhancing the Bioavailability of Gardenin C in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Gardenin C in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a polymethoxyflavone (PMF), a type of flavonoid found in citrus peels and other plants.[1][2][3] Like many other PMFs, this compound exhibits low aqueous solubility, which can limit its absorption in the gastrointestinal tract and consequently lead to low oral bioavailability.[1][2][4] This poor bioavailability can hinder the evaluation of its therapeutic potential in preclinical studies.
Q2: What are the primary challenges researchers face when administering this compound to animal models?
A2: Researchers commonly encounter the following challenges:
-
Poor Aqueous Solubility: Difficulty in preparing suitable formulations for oral administration.
-
Low and Variable Oral Bioavailability: Inconsistent plasma concentrations of this compound following oral dosing, making it difficult to establish clear dose-response relationships.
-
Extensive First-Pass Metabolism: Like other flavonoids, this compound is likely subject to significant metabolism in the liver and intestines, reducing the amount of active compound that reaches systemic circulation.[5]
-
Accurate Quantification: The low plasma concentrations of this compound can be challenging to measure accurately without a highly sensitive and validated analytical method.
Q3: What are the recommended initial steps before starting an in vivo study with this compound?
A3: Before proceeding with animal studies, it is crucial to:
-
Characterize Physicochemical Properties: Determine the solubility, lipophilicity (LogP), and crystalline structure of your this compound sample.
-
Develop a Sensitive Analytical Method: Establish and validate a reliable HPLC or LC-MS/MS method for the quantification of this compound in plasma and other biological matrices.
-
Start with Simple Formulation Strategies: Before exploring complex nanoformulations, consider simple approaches like using co-solvents or creating a suspension.
Troubleshooting Guide
Issue 1: Low and inconsistent plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor solubility and dissolution rate. | Formulate this compound into a nanoemulsion or a solid lipid nanoparticle (SLN) formulation to increase its surface area and dissolution rate.[6][7][8] Self-emulsifying drug delivery systems (SEDDS) are also a promising approach for improving the solubility and absorption of lipophilic compounds.[3][9][10][11] |
| Extensive first-pass metabolism. | Co-administer this compound with known inhibitors of cytochrome P450 enzymes (e.g., piperine), if ethically permissible and relevant to the study's goals. This can help to reduce metabolic degradation. |
| P-glycoprotein (P-gp) mediated efflux. | Investigate if this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor could enhance absorption. |
| Improper administration technique. | Ensure proper oral gavage technique to deliver the full dose to the stomach. Refer to the detailed protocol below. |
Issue 2: Difficulty in formulating this compound for oral administration due to its low solubility.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inadequate vehicle for solubilization. | Screen a variety of pharmaceutically acceptable oils, surfactants, and co-solvents to identify a suitable combination for creating a stable nanoemulsion or SEDDS formulation. |
| Precipitation of the compound in the formulation. | Optimize the ratio of oil, surfactant, and co-solvent. The use of a pseudo-ternary phase diagram can help identify the optimal composition for a stable nanoemulsion. |
| Physical instability of the formulation (e.g., phase separation). | Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles. Adjust the components and their ratios as needed. |
Quantitative Data: Pharmacokinetics of Related Polymethoxyflavones in Rats
Since direct pharmacokinetic data for this compound is limited, the following table summarizes the pharmacokinetic parameters of structurally related polymethoxyflavones, Tangeretin and Nobiletin, in rats after oral administration. This data can serve as a reference for what to expect with this compound.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Absolute Oral Bioavailability (%) | Reference |
| Tangeretin | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 342.43 ± 71.27 | 27.11 | [6][12] |
| Nobiletin (in oil suspension) | Not specified | 0.63 ± 0.10 | 180.00 ± 129.60 | Not Reported | 19.93 ± 3.93 | [13] |
| Nobiletin (in emulsion) | Not specified | 1.45 ± 0.32 | 240.00 ± 134.40 | Not Reported | 46.20 ± 5.03 | [13] |
Experimental Protocols
Preparation of a this compound Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Purified water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.
-
Preparation of the Nanoemulsion Pre-concentrate: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio and mix until a homogenous solution is formed. Dissolve the required amount of this compound in this mixture.
-
Formation of the Nanoemulsion: Slowly add the aqueous phase (purified water) to the oil phase (pre-concentrate) under gentle magnetic stirring.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) to reduce the droplet size to the nanometer range.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets using DLS.
-
Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).
-
Entrapment Efficiency: Determine the amount of this compound successfully encapsulated within the nanoemulsion.
-
Oral Gavage Administration in Rats
This protocol outlines the standard procedure for oral administration of a liquid formulation to a rat using a gavage needle.[12][14][15][16][17]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized ball-tipped gavage needle (16-18 gauge for adult rats)
-
Syringe
-
This compound formulation
Procedure:
-
Animal Handling and Restraint: Gently handle the rat to minimize stress. Restrain the animal firmly but gently, ensuring its head and body are in a straight line.
-
Measuring the Gavage Needle Insertion Length: Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. Mark this length on the gavage needle.[12][14]
-
Filling the Syringe: Draw the calculated dose of the this compound formulation into the syringe and attach the gavage needle.
-
Insertion of the Gavage Needle: Gently open the rat's mouth and insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration of the Formulation: Once the needle is in the correct position, slowly administer the formulation.
-
Withdrawal of the Needle: Gently and slowly withdraw the gavage needle.
-
Post-procedural Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
Quantification of this compound in Rat Plasma by HPLC
This protocol provides a general framework for developing an HPLC method to quantify this compound in plasma samples.
Materials:
-
HPLC system with a UV or MS detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Plasma samples from treated rats
-
Internal standard (a compound with similar properties to this compound)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of the protein precipitation agent containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound and the internal standard from endogenous plasma components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the maximum absorbance wavelength of this compound, or MS/MS detection for higher sensitivity and selectivity.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to standard guidelines.
Mandatory Visualizations
Signaling Pathways
Based on the activity of related flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The following diagrams illustrate these potential mechanisms.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the oral bioavailability of this compound in rats.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 3. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gardenin B | C19H18O7 | CID 96539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Assessment of oral bioavailability and biotransformation of nobiletin emulsion using <i>in vitro</i> and <i>in vivo</i> model [morressier.com]
- 17. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Clinical Application of Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to navigate the common challenges encountered during the clinical application of flavonoids. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: Why do the potent in vitro antioxidant and anti-inflammatory effects of flavonoids often fail to translate into significant in vivo efficacy?
A1: The discrepancy between in vitro and in vivo results is a major hurdle in flavonoid research. Several factors contribute to this challenge:
-
Poor Bioavailability: Flavonoids generally exhibit low bioavailability due to poor aqueous solubility, extensive metabolism in the gut and liver, and low systemic absorption.[1][2] This means that only a small fraction of the ingested flavonoid reaches the target tissues in its active form.
-
Rapid Metabolism: Once absorbed, flavonoids are rapidly metabolized by phase I and phase II enzymes, primarily in the intestine and liver.[3][4][5] This metabolic conversion can alter their biological activity, sometimes leading to less active or inactive compounds.[6][7]
-
Gut Microbiome Interaction: The gut microbiota plays a significant role in flavonoid metabolism, transforming them into various metabolites.[3][4] The composition of an individual's gut microbiome can vary, leading to inter-individual differences in flavonoid metabolism and, consequently, their health effects.[3]
-
Complex Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of flavonoids are complex and influenced by their chemical structure.[8] For instance, flavonoid glycosides (the form often found in plants) are generally less bioavailable than their aglycone counterparts.[6]
Q2: What are the primary reasons for the low aqueous solubility of many flavonoids, and how does this impact their clinical application?
A2: The low water solubility of many flavonoids stems from their chemical structure, which is largely hydrophobic.[9] This poor solubility presents a significant challenge for their clinical application in several ways:
-
Limited Dissolution: For oral administration, flavonoids must first dissolve in the gastrointestinal fluids to be absorbed. Their low solubility limits this dissolution, thereby reducing the amount of flavonoid available for absorption.[10]
-
Formulation Difficulties: Developing aqueous formulations for intravenous or other parenteral routes of administration is challenging.[11]
-
Reduced Bioavailability: Poor solubility is a direct contributor to low oral bioavailability, as undissolved flavonoid particles cannot be absorbed across the intestinal wall.[1][10]
Q3: How do drug-drug interactions involving flavonoids occur, and what are the clinical implications?
A3: Flavonoids can interact with conventional drugs, potentially altering their efficacy and safety. These interactions primarily occur through the modulation of drug-metabolizing enzymes and transporters.
-
Inhibition of Cytochrome P450 (CYP) Enzymes: Many flavonoids are known to inhibit CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs.[12][13][14] Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, raising the risk of toxicity.[13]
-
Modulation of Drug Transporters: Flavonoids can also interact with drug transporters like P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).[13] For example, some flavonoids inhibit P-gp, which can increase the bioavailability of drugs that are substrates of this transporter. Conversely, inhibition of OATPs can decrease the absorption of certain drugs.[13]
-
Clinical Significance: These interactions can have significant clinical consequences, such as the potentiation of statin-induced myopathy.[15] Therefore, it is crucial to consider the potential for herb-drug interactions when using flavonoid-rich supplements or therapies.[16][17]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Low plasma concentration of the parent flavonoid. | Poor aqueous solubility and dissolution in the GI tract.[1][10] | 1. Formulation Enhancement: Utilize novel delivery systems like liposomes, nanoemulsions, or solid lipid nanoparticles to improve solubility and absorption.[9][18][19] 2. Structural Modification: Consider using flavonoid glycosides, which can have improved solubility, or explore prodrug approaches.[6][20] 3. Co-administration with Absorption Enhancers: Investigate the use of excipients that can enhance intestinal permeability.[10] |
| High inter-individual variability in plasma concentrations. | Differences in gut microbiota composition leading to variable metabolism.[3] | 1. Microbiome Analysis: Characterize the gut microbiome of the animal models to identify potential correlations between microbial profiles and flavonoid bioavailability. 2. Standardized Diet: Ensure all animals are on a standardized diet to minimize variations in gut microbiota. 3. Germ-Free Models: In mechanistic studies, consider using germ-free animal models to eliminate the influence of the gut microbiota. |
| Rapid clearance and low exposure (AUC). | Extensive first-pass metabolism in the intestine and liver.[3][4] | 1. Inhibition of Metabolic Enzymes: Co-administer with known inhibitors of relevant CYP enzymes or UGTs (UDP-glucuronosyltransferases) to reduce metabolic clearance (for research purposes only). 2. Alternative Routes of Administration: Explore parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism in initial efficacy studies. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Lack of dose-dependent response. | Use of flavonoid concentrations that are not physiologically relevant. | 1. Dose Range Selection: Base the concentration range on achievable plasma concentrations observed in preclinical or clinical studies.[21] 2. Metabolite Testing: Test the effects of the major known metabolites of the flavonoid, as these are often the predominant forms in circulation.[7] |
| High variability between experimental repeats. | Instability of the flavonoid in the cell culture medium. | 1. Stability Assessment: Determine the stability of the flavonoid in the specific cell culture medium over the time course of the experiment. 2. Fresh Preparation: Prepare flavonoid solutions fresh for each experiment. 3. Antioxidant Addition: Consider adding a low concentration of a stabilizing antioxidant like ascorbic acid to the medium, if it does not interfere with the assay. |
| Discrepancy with published data. | Differences in cell line characteristics or experimental conditions. | 1. Cell Line Authentication: Ensure the cell line is authenticated and free from contamination. 2. Standardized Protocols: Adhere strictly to a detailed, standardized protocol, including cell density, treatment duration, and assay conditions. 3. Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance. |
Quantitative Data Summary
Table 1: Bioavailability of Different Flavonoid Classes
| Flavonoid Class | Representative Compound | Key Bioavailability Challenges | Reported Bioavailability (Human) |
| Flavonols | Quercetin | Low aqueous solubility, extensive metabolism.[7][20] | Highly variable, often <1% for aglycone, up to 50% for some glycosides. |
| Flavan-3-ols | (-)-Epicatechin | Rapid metabolism and clearance. | ~5-10% |
| Flavones | Apigenin | Poor solubility, extensive metabolism.[12] | Low, often below detection limits. |
| Flavanones | Naringenin | Extensive first-pass metabolism.[12] | ~15% |
| Isoflavones | Genistein | Gut microbiota-dependent metabolism.[2] | ~10-30% |
| Anthocyanins | Cyanidin-3-glucoside | Poor absorption, rapid clearance. | <1% |
Note: Bioavailability values are approximate and can vary significantly based on the food matrix, individual factors, and the specific glycoside form.
Key Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol is adapted from established methods for evaluating the in vitro antioxidant potential of flavonoids.
1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[22][23]
2. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Flavonoid sample
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store it in the dark.
-
Prepare a series of dilutions of the flavonoid sample and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the flavonoid sample dilutions or the positive control to the wells. For the blank, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
Protocol 2: Assessment of α-Glucosidase Inhibition
This protocol is based on methods used to evaluate the potential of flavonoids to inhibit carbohydrate-digesting enzymes.[24]
1. Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help manage postprandial hyperglycemia. This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
2. Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Flavonoid sample
-
Acarbose (as a positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare solutions of α-glucosidase, pNPG, flavonoid samples, and acarbose in the phosphate buffer.
-
In a 96-well plate, add the flavonoid sample dilutions or the positive control.
-
Add the α-glucosidase solution to each well and incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
Visualizations
Caption: Metabolic fate of flavonoids after oral ingestion.
Caption: Experimental workflow for assessing flavonoid bioavailability.
Caption: Logical relationship between challenges and solutions.
References
- 1. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 9. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study [mdpi.com]
- 12. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Drug interaction study of flavonoids toward CYP3A4 and their quantitative structure activity relationship (QSAR) analysis for predicting potential effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoid-statin interactions causing myopathy and the possible significance of OATP transport, CYP450 metabolism and mevalonate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Recent trends in preclinical drug-drug interaction studies of flavonoids--Review of case studies, issues and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 22. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures [mdpi.com]
- 23. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Gardenin C experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when working with Gardenin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a flavone, a class of flavonoids, that can be isolated from Gardenia lucida and has been reported in Tamarix dioica and Murraya paniculata.[1][2] Its chemical formula is C20H20O9 and it has a molecular weight of approximately 404.4 g/mol .[1]
Q2: What are the potential biological activities of this compound?
While specific biological activities for this compound are not extensively documented in the provided search results, as a flavonoid, it is likely to exhibit properties common to this class of compounds. Flavonoids are known to modulate various cell signaling pathways, including those involved in cell survival, proliferation, and inflammation.[3][4][5] They have been investigated for their potential roles in preventing a broad range of chronic disorders. Many flavonoids possess anti-inflammatory, neuroprotective, cardioprotective, and chemopreventive properties.[3] Some flavonoids have also been shown to have antibacterial and antiviral activities.[6]
Q3: How should I prepare a stock solution of this compound?
Preparing a stable and accurate stock solution is critical for reproducible experiments. For flavonoids like this compound, which may have limited aqueous solubility, organic solvents are typically used.
Recommended Solvents and Procedure:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of flavonoids for in vitro studies.[7] Methanol or ethanol can also be used.[8]
-
Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of solvent added to your experimental system.[9]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent. Gentle warming or sonication may be required to aid dissolution, but be cautious as excessive heat can degrade the compound.
-
Once dissolved, bring the solution to the final desired volume with the solvent.
-
Filter-sterilize the stock solution if it will be used in cell culture experiments.
-
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Form | Temperature | Duration | Light Conditions | Notes |
| Powder | -20°C | Up to 3 years | Protect from light | Store in a desiccator to prevent moisture absorption. |
| 4°C | Up to 2 years | Protect from light | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month | Protect from light | If stored for longer, re-evaluation of efficacy is recommended.[7] |
Q5: Why are my experimental results with this compound variable and difficult to reproduce?
Variability in experiments with natural compounds like this compound is a common challenge. Several factors can contribute to this issue:
-
Compound Stability: Flavonoids can be sensitive to light, pH, and temperature, leading to degradation over time. Improper storage or handling of stock solutions can result in decreased potency.
-
Cell Culture Conditions: Variations in cell passage number, cell density, media composition, and serum batches can significantly impact cellular responses to treatment.[10]
-
Experimental Technique: Inconsistent pipetting, incubation times, and washing steps can introduce significant variability.[10]
-
Assay Interference: Some flavonoids can interfere with common colorimetric and fluorometric assays (e.g., MTT, Alamar Blue) by directly reacting with the assay reagents, leading to inaccurate readings.[11]
-
Biological Variation: Inherent biological variability within cell populations can lead to different responses in seemingly identical experiments.[12][13][14][15]
Q6: What are common pitfalls in colorimetric assays with flavonoids like this compound?
Flavonoids have been reported to interfere with metabolic assays like MTT by reducing the tetrazolium dye in the absence of cells, leading to false-positive results for cell viability.[11] It is crucial to include proper controls, such as cell-free wells containing the compound and the assay reagent, to account for any direct chemical reactions. In some cases, alternative viability assays that are less prone to such interference, like crystal violet staining, may be more reliable, though these can also have their own sources of error.[11]
Troubleshooting Guides
Guide 1: Poor Solubility or Precipitation of this compound
| Symptom | Possible Cause | Recommended Solution |
| Cloudy or precipitated stock solution | The concentration exceeds the solubility limit in the chosen solvent. | * Gently warm the solution or use an ultrasonic bath to aid dissolution.[7] * Prepare a lower concentration stock solution. * Try a different solvent or a combination of solvents. |
| Precipitation in cell culture media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound is not soluble in the aqueous media. | * Ensure the final DMSO concentration in the media is low (typically <0.5%). * Prepare intermediate dilutions in culture media before adding to the final culture. * Vortex the solution immediately after adding the compound to the media to ensure rapid and even dispersion. |
Guide 2: Inconsistent or Unexpected Biological Effects
| Symptom | Possible Cause | Recommended Solution |
| Loss of activity over time | Degradation of the compound in the stock solution. | * Prepare fresh stock solutions regularly. * Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] * Store stock solutions protected from light at the recommended temperature. |
| Variable results between experiments | Inconsistent cell culture conditions. | * Use cells within a consistent and narrow passage number range. * Standardize cell seeding density and ensure even cell distribution in plates. * Use the same batch of serum and media for a set of experiments. |
| No biological effect observed | The compound may not be active in the chosen cell line or at the tested concentrations. | * Perform a dose-response experiment over a wide range of concentrations. * Verify the identity and purity of the this compound sample. * Consult literature for typical active concentrations of similar flavonoids. |
Guide 3: High Variability Between Experimental Replicates
| Symptom | Possible Cause | Recommended Solution |
| Large standard deviations within a single experiment | Inconsistent pipetting or cell seeding. | * Use calibrated pipettes and practice consistent pipetting techniques. * Ensure a homogenous cell suspension before seeding. * Check for edge effects in multi-well plates and consider not using the outer wells for experimental samples. |
| Assay interference | The compound is reacting with the assay reagents. | * Include cell-free controls with the compound to measure background signal. * Consider using an alternative assay method that is less susceptible to chemical interference. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW ≈ 404.4 g/mol ), you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 404.4 g/mol = 0.004044 g = 4.044 mg
-
-
Weigh the compound: Accurately weigh approximately 4.04 mg of this compound powder and record the exact weight.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add a portion of the final volume of high-quality, sterile DMSO (e.g., 800 µL for a final volume of 1 mL).
-
Aid dissolution: Vortex the tube thoroughly. If necessary, use a brief sonication or gentle warming to ensure complete dissolution.
-
Adjust to final volume: Add DMSO to reach the final calculated volume.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C, protected from light.[7]
Protocol 2: General Cell Viability Assay (with notes on flavonoid interference)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (e.g., MTT):
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Crucial Control: Include wells with medium and this compound but no cells to check for direct reduction of MTT by the compound.
-
Add the solubilization solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control wells from the corresponding experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for this compound
Caption: General experimental workflow for studying this compound.
Diagram 2: Common Signaling Pathways Modulated by Flavonoids
Caption: Key signaling pathways potentially modulated by flavonoids.
Diagram 3: Troubleshooting Logic for Experimental Variability
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Mitigating Off-Target Effects of Gardenin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Gardenin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a flavonoid that has been studied for its various biological activities. Its primary known mechanism of action involves the activation of the MAPK/ERK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival.
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For small molecules like this compound, which can interact with numerous proteins within a cell, off-target effects can lead to unexpected cellular phenotypes, toxicity, or a misinterpretation of experimental results. Identifying and mitigating these effects is crucial for accurate research and safe drug development.
Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:
-
Dose-response analysis: Comparing the concentration of this compound required to engage the intended target (e.g., phosphorylation of ERK) with the concentration that produces the observed phenotype. A significant discrepancy in these concentrations may suggest an off-target effect.
-
Use of structurally distinct inhibitors: Employing another known activator of the MAPK/ERK pathway with a different chemical structure. If this compound does not reproduce the phenotype observed with this compound, it is more likely an off-target effect.
-
Target knockdown or knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (a component of the MAPK/ERK pathway). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Rescue experiments: Overexpressing the intended target in cells treated with this compound. If the phenotype is not reversed, it suggests the involvement of other molecular targets.
Q4: What are some common off-target pathways for flavonoid compounds?
Flavonoids, due to their chemical structure, can interact with a variety of proteins, particularly kinases. Common off-target pathways for flavonoids can include other signaling cascades that regulate cell survival and proliferation, such as the PI3K/Akt pathway. At higher concentrations, some flavonoids have also been reported to have pro-oxidant activities or to inhibit enzymes involved in hormone metabolism.[1]
Troubleshooting Guides
Issue 1: I'm observing unexpected cell toxicity at concentrations where I expect to see MAPK/ERK activation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinase profile screen to identify other kinases inhibited by this compound at the toxic concentration. 2. Compare the IC50 values for off-target kinases with the EC50 for MAPK/ERK activation. | Identification of off-target kinases that are inhibited at concentrations causing toxicity. |
| General cellular toxicity | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a broader dose range of this compound. 2. Test in a cell line that does not express the primary target to see if toxicity persists. | Determination of the therapeutic window and whether toxicity is independent of the on-target pathway. |
| Pro-oxidant activity at high concentrations | 1. Measure reactive oxygen species (ROS) levels in cells treated with increasing concentrations of this compound. | An increase in ROS levels at concentrations that correlate with cell toxicity would suggest pro-oxidant off-target effects. |
Issue 2: this compound treatment leads to changes in cell morphology that are not consistent with MAPK/ERK activation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of a parallel signaling pathway | 1. Perform a western blot analysis for key proteins in other signaling pathways (e.g., phosphorylation of Akt in the PI3K/Akt pathway). 2. Use a specific inhibitor for the suspected off-target pathway in combination with this compound. | Identification of an activated off-target pathway. Reversal of the morphological changes with the co-treatment would confirm this. |
| Interaction with cytoskeletal proteins | 1. Use immunofluorescence to visualize the cytoskeleton (e.g., actin filaments, microtubules) in cells treated with this compound. | Direct observation of changes in cytoskeletal organization. |
Hypothetical Data Presentation
Table 1: Dose-Response of this compound on Target and Off-Target Pathways
| Concentration (µM) | p-ERK (Fold Change) | p-Akt (Fold Change) | Cell Viability (%) |
| 0.1 | 1.2 | 1.0 | 100 |
| 1 | 3.5 | 1.1 | 98 |
| 10 | 8.2 | 2.5 | 95 |
| 50 | 8.5 | 6.8 | 60 |
| 100 | 8.6 | 7.1 | 35 |
This hypothetical data illustrates that while the on-target effect (p-ERK) plateaus around 10 µM, an off-target effect (p-Akt) and a decrease in cell viability become significant at higher concentrations.
Table 2: Hypothetical Kinase Selectivity Profile for this compound (10 µM)
| Kinase | Inhibition (%) |
| ERK2 | -85 (Activation) |
| PI3Kα | 45 |
| Akt1 | 38 |
| SRC | 25 |
| LCK | 18 |
This table presents fictional data from a kinase screening assay, suggesting that at 10 µM, this compound primarily activates its intended target but also shows some inhibitory activity against kinases in the PI3K/Akt pathway.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blot for Signaling Pathway Analysis
This protocol is for detecting changes in protein phosphorylation, such as p-ERK and p-Akt, following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: On-target signaling pathway of this compound via MAPK/ERK activation.
Caption: Hypothetical off-target effect of this compound on the PI3K/Akt pathway.
References
Validation & Comparative
In Vivo Anticancer Effects of Gnetin C: A Comparative Guide for Researchers
Editor's Note: This guide details the in vivo anticancer effects of Gnetin C . Initial searches for "Gardenin C" did not yield relevant in vivo studies on anticancer properties. Given the similarity in nomenclature and the availability of robust data for Gnetin C matching the query's structure, we are presenting a comprehensive analysis of Gnetin C's efficacy. Gnetin C is a resveratrol dimer found in the melinjo plant that has shown potent biological activities, including anti-inflammatory and anticancer properties.
This document provides a comparative analysis of Gnetin C's performance against other natural stilbenes, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Gnetin C vs. Alternative Stilbenes in Prostate Cancer Models
The following table summarizes the quantitative data from preclinical in vivo studies, comparing the anticancer efficacy of Gnetin C with Resveratrol (Res) and Pterostilbene (Pter) in prostate cancer xenograft models.
| Treatment Group | Dosage (mg/kg) | Route | Tumor Growth Inhibition | Apoptosis (vs. Control) | Proliferation (Ki67 Staining) | Angiogenesis (CD31 Staining) | Key Findings |
| Gnetin C | 50 | i.p. | Most potent inhibition | Significant increase | Significant reduction | Significant reduction | Superior tumor inhibitory effects compared to other groups.[1][2] |
| Gnetin C | 25 | i.p. | Comparable to Pter (50 mg/kg) | Statistically significant increase | Statistically significant reduction | Reduced | Effects comparable to a higher dose of Pterostilbene.[1] |
| Gnetin C | 7 | i.p. | Marked reduction in tumor progression | Increased (CC3 staining) | Significantly reduced | Significantly reduced | Well-tolerated daily treatment over 12 weeks with no toxicity.[1] |
| Resveratrol (Res) | 50 | i.p. | Noticeable delay | Significant increase | Reduced | N/A | Less potent than Gnetin C at the same dosage.[1] |
| Pterostilbene (Pter) | 50 | i.p. | Noticeable delay | Significant increase | Reduced | N/A | Less potent than Gnetin C at the same dosage.[1] |
| Vehicle Control | N/A | i.p. | Rapid tumor progression | Baseline | Baseline | Baseline | Serves as the baseline for comparison.[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and critical evaluation.
Prostate Cancer Xenograft Model
-
Cell Line: PC3M-Luc, a human prostate cancer cell line engineered to express luciferase for bioluminescence imaging.
-
Animal Model: Male athymic nude mice are typically used for subcutaneous (s.c.) xenografts.[2] For studies involving advanced prostate cancer, prostate-specific transgenic mouse models (e.g., R26MTA1; Ptenf/f) that recapitulate molecular pathways of the human disease are employed.[1]
-
Tumor Implantation: For subcutaneous models, PC3M-Luc cells are injected into the flanks of the mice.[3] Tumor growth is monitored regularly.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. Gnetin C and comparative compounds (Resveratrol, Pterostilbene) are administered intraperitoneally (i.p.) at specified doses (e.g., 25 mg/kg, 50 mg/kg).[1] In long-term studies, daily i.p. treatment (e.g., 7 mg/kg) for extended periods (e.g., 12 weeks) has been used.[1]
-
Efficacy Evaluation: Tumor volume is measured throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for further analysis.[3]
Immunohistochemistry (IHC) Analysis
-
Objective: To assess cell proliferation, apoptosis, and angiogenesis within the tumor tissue.
-
Procedure:
-
Tumor tissues are fixed, paraffin-embedded, and sectioned.
-
Sections are stained with specific antibodies against markers of interest.
-
Proliferation: Ki67 is used as a marker for proliferating cells.[1]
-
Apoptosis: Cleaved Caspase-3 (CC3) staining is used to identify apoptotic cells.[1]
-
Angiogenesis: CD31 staining is used to visualize blood vessel density.[1]
-
-
Quantification: The number of positive-staining cells is quantified to compare the effects of different treatments.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway modulated by Gnetin C.
Caption: Experimental workflow for in vivo evaluation of Gnetin C.
References
The Synergistic Potential of Gardenin C with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin C, a polymethoxylated flavonoid, has garnered interest in oncological research for its potential anticancer properties. While studies on its standalone efficacy are emerging, its synergistic effects in combination with established chemotherapeutic agents remain a critical area of investigation. The combination of natural compounds with conventional chemotherapy holds the promise of enhancing therapeutic efficacy, reducing dosage-related toxicity, and overcoming drug resistance.
This guide provides a comparative overview of the potential synergistic effects of this compound with other chemotherapeutic agents. Due to the limited availability of direct experimental data on this compound in combination therapies, this guide will draw upon findings from structurally similar flavonoids, such as apigenin and nobiletin, to illustrate the potential mechanisms and synergistic outcomes. This approach provides a foundational understanding for researchers looking to explore this compound in future preclinical and clinical studies.
Synergistic Effects of Structurally Similar Flavonoids with Chemotherapeutic Agents
The following tables summarize the quantitative data on the synergistic effects of flavonoids structurally related to this compound when combined with common chemotherapeutic agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects with Paclitaxel
| Flavonoid | Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Key Outcomes |
| Apigenin | HeLa (Cervical Cancer) | Paclitaxel | < 1 | Enhanced apoptosis, increased reactive oxygen species (ROS) production. |
| Nobiletin | A549, H460 (Non-Small Cell Lung Cancer) | Paclitaxel and Carboplatin | Synergistic (CI not specified) | Inhibition of cell proliferation, regulation of the G1 phase of the cell cycle.[1] |
Table 2: Synergistic Effects with Cisplatin
| Flavonoid/Natural Compound | Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Key Outcomes |
| Oridonin | KYSE30 (Esophageal Squamous Cell Carcinoma) | Cisplatin | Synergistic (CI not specified) | Enhanced apoptosis, increased DNA damage through GSH/ROS modulation. |
| Curcumin | Bladder Cancer Cells | Cisplatin | Synergistic (CI not specified) | Increased apoptosis, upregulation of p53 and p21. |
Table 3: Synergistic Effects with Doxorubicin
| Natural Compound | Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Key Outcomes |
| Glycyrrhetinic Acid | MCF-7 (Breast Cancer) | Doxorubicin | < 1 | Enhanced cytotoxicity and apoptosis, increased intracellular doxorubicin accumulation.[2] |
| Dihydroartemisinin | MCF-7 (Breast Cancer) | Doxorubicin | Synergistic (CI not specified) | Enhanced anti-proliferative effect, induction of apoptosis.[3] |
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic effects of flavonoids in combination with chemotherapeutic agents are often attributed to their multi-target mechanisms of action. Based on studies of related compounds, this compound may potentiate the effects of chemotherapy through the following pathways:
-
Induction of Apoptosis: Flavonoids can enhance chemotherapy-induced apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. They can also activate caspase cascades, which are crucial for the execution of apoptosis.
-
Cell Cycle Arrest: By interfering with cell cycle checkpoints (e.g., G1/S or G2/M), flavonoids can halt the proliferation of cancer cells, making them more susceptible to the cytotoxic effects of chemotherapeutic drugs that target dividing cells.
-
Inhibition of Drug Resistance Mechanisms: Flavonoids may reverse multidrug resistance by inhibiting the function of drug efflux pumps, such as P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic agents.
-
Modulation of Pro-survival Signaling Pathways: Flavonoids can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Below are diagrams illustrating a potential signaling pathway for synergy and a general experimental workflow.
Figure 1: Potential synergistic signaling pathways of this compound and chemotherapeutic agents.
Figure 2: General experimental workflow for assessing synergistic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to determine the nature of the interaction between two drugs.
-
Procedure:
-
Perform cell viability assays for each drug alone and in combination at a constant ratio.
-
Use software such as CompuSyn or CalcuSyn to calculate the CI values based on the dose-effect data.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and untreated cells
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with common chemotherapeutic agents is currently lacking, the data from structurally similar flavonoids strongly suggest its potential as a valuable adjunct in cancer therapy. The illustrative data presented in this guide highlight the promise of combining polymethoxylated flavonoids with conventional drugs to enhance anticancer efficacy through mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key survival pathways.
Future research should focus on conducting comprehensive in vitro and in vivo studies to directly evaluate the synergistic potential of this compound with a range of chemotherapeutic agents across various cancer types. Elucidating the precise molecular mechanisms underlying these interactions will be crucial for the rational design of novel combination therapies and for advancing this compound towards clinical application. The experimental protocols provided herein offer a robust framework for undertaking such investigations.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gnetin C vs. Resveratrol: A Comparative Guide to Therapeutic Potential
In the landscape of natural polyphenols, resveratrol has long been a subject of intensive research for its diverse health benefits. However, its dimer, Gnetin C, is emerging as a potent contender with potentially superior therapeutic efficacy. This guide provides a detailed, evidence-based comparison of Gnetin C and resveratrol, focusing on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties to inform researchers, scientists, and drug development professionals.
Anticancer Potential
Both Gnetin C and resveratrol exhibit significant anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis. However, preclinical studies suggest that Gnetin C, a resveratrol dimer, often demonstrates more potent antitumor effects.[1][2]
Comparative Efficacy in Prostate Cancer:
In preclinical models of prostate cancer, Gnetin C has shown superior efficacy in inhibiting tumor growth compared to resveratrol.[3][1] Studies using PC3M-Luc subcutaneous xenografts revealed that Gnetin C at a 50 mg/kg dose had the most potent tumor inhibitory effects. Notably, a 25 mg/kg dose of Gnetin C exhibited comparable or even better tumor inhibition than a 50 mg/kg dose of resveratrol or pterostilbene (a resveratrol analog).[3][4] Gnetin C-treated tumors showed significantly reduced cell proliferation and angiogenesis, alongside a marked increase in apoptosis.[3][5]
Molecular Mechanisms:
Gnetin C exerts its anticancer effects in prostate cancer by targeting the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis more potently than resveratrol.[3] It also leads to the downregulation of oncogenic pathways including pAkt/Akt, Cyclin D1, and p-mTOR/pS6K/p4EBP1.[6][4][7]
Resveratrol's anticancer mechanisms are multifaceted, involving the inhibition of cancer cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis.[8][9][10] It can modulate numerous signaling pathways, including PI3K/Akt/mTOR, and can sensitize cancer cells to conventional chemotherapy.[8][11][12]
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Gnetin C | DU145 (Prostate) | Cell Viability | 6.6 µM | [1] |
| PC3M (Prostate) | Cell Viability | 8.7 µM | [1][7] | |
| HL60 (Leukemia) | Cell Growth | 13 µM | [4] | |
| Resveratrol | DU145 (Prostate) | Cell Viability | 21.8 µM | [1] |
| PC3M (Prostate) | Cell Viability | 24.4 µM | [1] |
Experimental Protocols: Anticancer Studies
In Vivo Xenograft Model for Prostate Cancer:
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Cell Line: PC3M-Luc (prostate cancer cells expressing luciferase) were injected subcutaneously.
-
Treatment: Once tumors were palpable, mice were randomized into groups. Gnetin C (25 and 50 mg/kg), resveratrol (50 mg/kg), and pterostilbene (50 mg/kg) were administered via intraperitoneal injection daily for a specified period.
-
Tumor Growth Measurement: Tumor volume was measured using calipers, and bioluminescence imaging was used to monitor tumor progression.
-
Analysis: At the end of the study, tumors were excised for histopathological and molecular analyses, including Ki67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis) staining.[3]
Cell Viability Assay:
-
Cell Lines: DU145 and PC3M human prostate cancer cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of Gnetin C or resveratrol for 48-72 hours.
-
Analysis: Cell viability was assessed using the MTT or MTS assay, which measures mitochondrial metabolic activity. The concentration that inhibits cell growth by 50% (IC50) was calculated.[1]
Signaling Pathways in Anticancer Activity
Caption: Gnetin C's anticancer mechanism in prostate cancer.
Caption: Key anticancer signaling pathways modulated by Resveratrol.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Both Gnetin C and resveratrol possess potent anti-inflammatory properties.[13][14][15][16][17]
In a mouse model of periodontitis, Gnetin C demonstrated superior bone healing and greater inhibition of the pro-inflammatory cytokine IL-1β compared to resveratrol.[4] In prostate cancer models, a low-dose Gnetin C-supplemented diet significantly suppressed levels of pro-inflammatory IL-2.[16][18]
Resveratrol exerts its anti-inflammatory effects by inhibiting pro-inflammatory enzymes like COX-1 and COX-2 and down-regulating inflammatory signaling pathways such as NF-κB and MAPK.[13][15][19]
Quantitative Comparison of Anti-inflammatory Markers
| Compound | Model | Marker | Effect | Reference |
| Gnetin C | Mouse Periodontitis | IL-1β | Greater inhibition than Resveratrol | [4] |
| Prostate Cancer (mouse) | IL-2 | Significant reduction | [16][18] | |
| Resveratrol | Various in vivo models | TNF-α, IL-6, IL-1β | Reduction | [19][20] |
| Endothelial Cells | NF-κB activation | Inhibition | [13] |
Experimental Protocols: Anti-inflammatory Studies
Mouse Model of Periodontitis:
-
Animal Model: Mice with ligature-induced periodontitis.
-
Treatment: Local administration of Gnetin C or resveratrol to the affected gingival tissue.
-
Analysis: Alveolar bone loss was measured using micro-CT. Gingival tissues were collected for analysis of inflammatory markers (e.g., IL-1β) and oxidative stress markers by ELISA or immunohistochemistry.[4]
Signaling Pathways in Anti-inflammatory Action
Caption: Common anti-inflammatory pathways for Gnetin C and Resveratrol.
Antioxidant Properties
Both compounds exhibit antioxidant activities, which contribute significantly to their therapeutic effects.[16][19][21][22] They can scavenge free radicals and upregulate endogenous antioxidant enzymes.[19][21]
In the periodontitis model, Gnetin C was superior to resveratrol in inhibiting oxidative stress markers like 8-hydroxy-2'-deoxyguanosine and ROS expression, likely through the Nrf2 pathway.[4] Melinjo seed extract, rich in Gnetin C, has demonstrated potent antioxidant activity.[23]
Resveratrol's antioxidant properties in vivo are largely attributed to its ability to regulate gene expression, such as inhibiting NADPH oxidase and increasing the expression of various antioxidant enzymes.[21]
Quantitative Comparison of Antioxidant Activity
| Compound/Extract | Assay | Activity (IC50) | Reference |
| Melinjo Seed Ethyl Acetate Fraction (rich in Gnetin C) | DPPH Scavenging | 68.40 ± 1.9 µg/mL | [23] |
| Melinjo Seed Aqueous Fraction | DPPH Scavenging | 733.12 ± 18.95 µg/mL | [23] |
Experimental Protocols: Antioxidant Studies
DPPH Radical Scavenging Assay:
-
Method: Different concentrations of the test compound (or extract) are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Analysis: The reduction in absorbance, which indicates the scavenging of the DPPH radical, is measured spectrophotometrically. The concentration required to scavenge 50% of the radicals (IC50) is calculated.[23]
Signaling Pathways in Antioxidant Action
Caption: Key antioxidant mechanisms of Gnetin C and Resveratrol.
Neuroprotective Effects
Resveratrol is well-studied for its neuroprotective properties, showing potential benefits in conditions like Alzheimer's disease by reducing inflammation, oxidative stress, and β-amyloid (Aβ) toxicity.[8][20][24][25] It can cross the blood-brain barrier and has been shown to improve cognitive function in animal models.[20][25]
Data on Gnetin C's neuroprotective effects are less extensive. One study showed that Gnetin C inhibited Aβ fibril formation by 39%, while resveratrol showed a 63% inhibition, suggesting resveratrol may be more potent in this specific mechanism.[4] However, the broader neuroprotective potential of Gnetin C requires further investigation.
Experimental Protocols: Neuroprotective Studies
Aβ Fibril Formation Inhibition Assay:
-
Method: Aβ peptide is incubated under conditions that promote aggregation into fibrils, either in the presence or absence of the test compound.
-
Analysis: Fibril formation is monitored using Thioflavin T, a fluorescent dye that binds to amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence intensity of the treated sample to the control.[4]
Pharmacokinetics and Bioavailability
A significant limitation of resveratrol is its low oral bioavailability (<1%), primarily due to rapid and extensive metabolism in the intestine and liver.[26][27][28][29]
Gnetin C is reported to have significantly better bioavailability than resveratrol.[6] This improved pharmacokinetic profile could explain its more potent biological effects observed in vivo, as higher concentrations of the active compound can reach target tissues.[30]
Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (Oral) | Key Characteristics | Reference |
| Gnetin C | Reported to be ~6 times higher than resveratrol | More stable, potentially leading to higher plasma concentrations | [6] |
| Resveratrol | < 1% | Rapid and extensive first-pass metabolism to glucuronide and sulfate conjugates | [26][27][28][29] |
Conclusion
The available evidence strongly suggests that Gnetin C possesses significant therapeutic potential, often exceeding that of its parent monomer, resveratrol, in preclinical settings. Its superiority is most evident in its anticancer and anti-inflammatory activities, which appear to be bolstered by better bioavailability. While resveratrol remains a benchmark natural polyphenol with a vast body of research supporting its neuroprotective and cardioprotective effects, Gnetin C is a highly promising compound that warrants further investigation, particularly in clinical trials, to validate its efficacy in human diseases. For drug development professionals, Gnetin C represents a lead compound with an improved pharmacokinetic profile, potentially overcoming the primary limitation that has hindered the clinical translation of resveratrol.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetin-C and other resveratrol oligomers with cancer chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. "Gnetin C for chemoprevention and therapy of prostate cancer" by Gisella Campanelli [digitalcommons.liu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol: Health Benefits, Safety Information, Dosage, and More [webmd.com]
- 9. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Resveratrol — Learn to Beat Cancer [learntobeatcancer.org]
- 11. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory effects of resveratrol: possible role in prevention of age-related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant effects of resveratrol in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resveratrol: A miraculous natural compound for diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phcogj.com [phcogj.com]
- 24. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 25. Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Mechanism of Gardenin C: A Comparative Guide
Introduction
Gardenin C is a polymethoxyflavone (PMF), a class of naturally occurring compounds predominantly found in citrus peels. While direct experimental validation of this compound's anti-inflammatory mechanism is limited in publicly available literature, the well-documented activities of structurally similar PMFs, such as Nobiletin and Tangeretin, provide a strong basis for a hypothesized mechanism of action. This guide will compare the putative anti-inflammatory mechanism of this compound, extrapolated from related PMFs, with other well-characterized anti-inflammatory agents. The primary proposed mechanism involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons with supporting experimental data and detailed protocols to facilitate further investigation into this compound and other anti-inflammatory compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a compound can be quantified by its ability to inhibit key inflammatory markers and pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound's proxy compounds (Nobiletin and Tangeretin) and other reference inhibitors against various inflammatory readouts.
| Compound | Target/Assay | Cell Line | IC50 Value |
| Nobiletin | NF-κB Activation | Muscle cells | - |
| JNK (MAPK) Activity | Muscle cells | - | |
| Tangeretin | EGF-stimulated Cell Cycle Progression | Hepatocytes | ~5 µM[1] |
| Dexamethasone | TNF-α-induced Mediator Secretion | HRMPs | 2 nM - 1 µM[2][3] |
| PD98059 | MEK1 Activation (cell-free) | - | 2-7 µM[4] |
| MEK2 Activation (cell-free) | - | 50 µM[4] | |
| PDGF-stimulated MAPK Activation | 3T3 cells | ~10 µM[5] | |
| Bay 11-7082 | TNFα-induced IκBα Phosphorylation | Tumor cells | 10 µM[6][7] |
| USP7 | - | 0.19 µM[6] | |
| USP21 | - | 0.96 µM[6] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1. Hypothesized anti-inflammatory signaling pathway of this compound.
Figure 2. General experimental workflow for validating anti-inflammatory effects.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro validation of the anti-inflammatory properties of this compound and its comparators.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophages, a standard model for studying inflammation.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells per well.[8] Allow cells to adhere and recover by incubating overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound, Nobiletin, Tangeretin, Dexamethasone, PD98059, or Bay 11-7082. A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[8]
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (TNF-α and nitric oxide). The remaining cells can be lysed for protein analysis by Western blot.
Quantification of TNF-α by ELISA
This protocol outlines the measurement of the pro-inflammatory cytokine TNF-α in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.[9]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the quantification of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Sample Preparation: Collect 50 µL of cell culture supernatant from each well of the 96-well plate.[11]
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water.[11]
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a sodium nitrite standard curve.
Western Blot for Phosphorylated p65 (p-p65)
This protocol details the detection of the activated form of the NF-κB p65 subunit by Western blotting.
-
Cell Lysis: After collecting the supernatant, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p65 to normalize the results.
Conclusion
While direct evidence for the anti-inflammatory mechanism of this compound is currently lacking, a strong hypothesis can be formulated based on the well-established activities of related polymethoxyflavones. The proposed dual inhibition of the NF-κB and MAPK signaling pathways positions this compound as a potentially potent and multifaceted anti-inflammatory agent. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate this hypothesized mechanism. Further investigation is warranted to elucidate the precise molecular interactions of this compound and to determine its therapeutic potential in inflammatory diseases. The provided methodologies for in vitro assays, including ELISA for cytokine measurement, the Griess assay for nitric oxide, and Western blotting for key signaling proteins, will be instrumental in this endeavor.
References
- 1. Tangeretin and its metabolite 4′-hydroxytetramethoxyflavone attenuate EGF-stimulated cell cycle progression in hepatocytes; role of inhibition at the level of mTOR/p70S6K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
A Comparative Guide to the Neurotrophic Effects of Gardenin C and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic effects of Gardenin C and other prominent flavonoids. While direct experimental data on this compound is limited, this document leverages data from a closely related polymethoxyflavone (PMF), 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), as a proxy to facilitate a comparative analysis. The information is compiled from various experimental studies to offer insights into the potential of these natural compounds in neuroregeneration and neuroprotection.
Executive Summary
Flavonoids, a diverse group of plant polyphenols, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. Their ability to promote neuronal survival, differentiation, and neurite outgrowth—collectively known as neurotrophic effects—positions them as promising candidates for drug development. This guide focuses on comparing the neurotrophic properties of this compound (using 5-OH-HxMF as a proxy) with other well-researched flavonoids such as Fisetin, Apigenin, Luteolin, Quercetin, Kaempferol, Hesperidin, and Naringenin. We present quantitative data on their efficacy, delve into the underlying signaling pathways, and provide detailed experimental protocols for the key assays cited.
Comparative Analysis of Neurotrophic Effects
The neurotrophic potential of flavonoids is often evaluated by their ability to induce neurite outgrowth in neuronal cell lines, such as PC12 cells, and to modulate the expression of key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).
Neurite Outgrowth Promotion
The table below summarizes the quantitative data on the neurite outgrowth-promoting effects of various flavonoids in PC12 cells. This cell line is a widely used model for studying neuronal differentiation.
| Flavonoid | Concentration | % of Neurite-Bearing Cells | Maximal Neurite Length (µm) | Key Signaling Pathway(s) |
| 5-OH-HxMF (Proxy for this compound) | 20 µM | Not explicitly stated, but significant induction observed. | 34.3 ± 2.8 | cAMP/PKA/CREB[1][2] |
| 5-demethylnobiletin | 20 µM | Potent induction observed. | Not explicitly stated. | MAPK/ERK, PKA, PKC, CREB[3] |
| Gardenin A | 10-20 µM | Potent induction observed. | Not explicitly stated. | MAPK/ERK, PKA, PKC, CREB[3] |
| Fisetin | Not explicitly stated. | Promotes differentiation. | Promotes long neurites. | Ras-ERK[4] |
| Apigenin | Not explicitly stated. | Enhances BDNF-induced neurite outgrowth. | Not explicitly stated. | Potentiates TrkB signaling[5] |
| Luteolin | Not explicitly stated. | Induces neurite outgrowth. | Not explicitly stated. | Not explicitly stated in provided context.[6] |
Modulation of Neurotrophic Factors
Several flavonoids have been shown to upregulate the expression of endogenous neurotrophic factors, which is a key mechanism for their neuroprotective and neuroregenerative effects.
| Flavonoid | Effect on Neurotrophic Factors | Experimental Model |
| Quercetin | ↑ BDNF mRNA expression | Rat hippocampus[7] |
| Hesperidin | ↑ BDNF and TrkB gene expression | Fetal rat cerebral cortex[8] |
| Apigenin | Restores BDNF levels | Mouse model of Alzheimer's disease[9] |
| Luteolin | ↑ BDNF levels | Mouse model of Parkinson's disease[10] |
| Naringenin | Ameliorates deficits associated with neurotrophic factors. | Not explicitly stated in provided context.[11] |
| Fisetin | Activates key neurotrophic factor signaling pathways. | In vitro and in vivo models[4] |
Signaling Pathways in Flavonoid-Mediated Neurotrophic Effects
The neurotrophic actions of flavonoids are mediated through the activation of various intracellular signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
This compound (via 5-OH-HxMF) Signaling Pathway
5-OH-HxMF, a structural analog of this compound, promotes neurite outgrowth through a TrkA-independent mechanism that involves the activation of the cAMP/PKA/CREB pathway.[1][2][12]
Common Signaling Pathways for Other Flavonoids
Many other flavonoids exert their neurotrophic effects by activating the Ras-ERK and PI3K-Akt signaling pathways, which are downstream of neurotrophin receptor tyrosine kinases (Trk). Fisetin, for instance, has been shown to activate the Ras-ERK cascade.[4] Hesperidin modulates neuronal cell death by activating both MAPK (a component of the Ras-ERK pathway) and PI3K pathways.[13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Neurite Outgrowth Assay in PC12 Cells
This assay is a standard method for assessing the neurotrophic potential of compounds.
1. Cell Culture and Plating:
-
PC12 cells are maintained in a growth medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum in a humidified incubator at 37°C with 5% CO2.[14]
-
For the assay, cells are seeded in multi-well plates (e.g., 24-well or 96-well) coated with a substrate that promotes cell adhesion, such as poly-L-lysine.[15] The seeding density is optimized for neurite growth analysis (e.g., 2000 cells per well for a 96-well plate).[16]
2. Compound Treatment:
-
After allowing the cells to adhere overnight, the growth medium is replaced with a low-serum medium to minimize basal proliferation and differentiation.[15]
-
The test flavonoid (e.g., 5-OH-HxMF) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/ml) are included.[15]
-
The cells are incubated with the compounds for a specified period, typically 48 to 96 hours, to allow for neurite extension.[15][16]
3. Quantification of Neurite Outgrowth:
-
After incubation, the cells are fixed and imaged using a microscope.
-
Neurite outgrowth is quantified by measuring two main parameters:
-
Percentage of neurite-bearing cells: A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Maximal neurite length: The length of the longest neurite for each differentiated cell is measured.[15]
-
-
Automated high-content screening systems can be used for rapid and unbiased quantification of these parameters.[16]
Quantitative Real-Time PCR (qRT-PCR) for Neurotrophin Gene Expression
This method is used to quantify the mRNA levels of neurotrophic factors like BDNF.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells or tissues of interest (e.g., rat hippocampus) using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. qRT-PCR Reaction:
-
The qRT-PCR reaction is performed using a real-time PCR system.
-
The reaction mixture typically contains the cDNA template, specific primers for the target gene (e.g., BDNF) and a reference gene (e.g., GAPDH or beta-actin), and a fluorescent dye (e.g., SYBR Green) or a probe that binds to the target DNA.
-
The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
The amplification of the target and reference genes is monitored in real-time by detecting the fluorescence signal.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the target gene is calculated using the ΔΔCt method, where the expression level is normalized to the reference gene and compared to a control group.[7]
Conclusion
The available evidence strongly suggests that this compound, as represented by its close analog 5-OH-HxMF, possesses significant neurotrophic properties, primarily acting through the cAMP/PKA/CREB signaling pathway. This positions it as a noteworthy candidate for further investigation in the context of neurodegenerative disease therapies. When compared to other flavonoids, it appears to share the common ability to promote neurite outgrowth, a hallmark of neurotrophic activity. However, the specific signaling pathways engaged by different flavonoids can vary, with some, like fisetin and hesperidin, acting through pathways more traditionally associated with neurotrophin receptors.
This comparative guide highlights the potential of a range of flavonoids in promoting neuronal health. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of these natural compounds. Further direct studies on this compound are warranted to fully elucidate its neurotrophic profile and therapeutic promise.
References
- 1. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotrophic activities of brain‐derived neurotrophic factor are potentiated by binding with apigenin, a common flavone in vegetables, in stimulating the receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dietary Flavonoid, Luteolin, Negatively Affects Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of quercetin on the brain-derived neurotrophic factor gene expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Hesperidin on BDNF/TrkB Signaling Pathway and Oxidative Stress Parameters in the Cerebral Cortex of the Utero-placental Insufficiency Fetal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperidin, a flavone glycoside, as mediator of neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells | PLOS One [journals.plos.org]
- 16. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergy of Nature's Antioxidants: A Comparative Guide to Flavonoid Mixtures
For researchers, scientists, and drug development professionals, understanding the combined power of antioxidants is paramount. While individual flavonoids are known for their potent antioxidant capabilities, their efficacy can be significantly amplified when used in specific combinations. This guide provides an objective comparison of the synergistic antioxidant effects of various flavonoid mixtures, supported by experimental data, detailed protocols, and visual pathways to illuminate the mechanisms of action.
The interactions between different flavonoids can result in synergistic, additive, or antagonistic effects on their antioxidant capacity. Synergy occurs when the combined effect of the flavonoids is greater than the sum of their individual effects, a phenomenon of significant interest in the development of novel antioxidant therapies and functional foods. This guide delves into the quantitative data from key in vitro assays and explores the underlying cellular mechanisms.
Comparative Antioxidant Activity of Flavonoid Mixtures
The following table summarizes quantitative data from various studies, comparing the antioxidant activity of individual flavonoids to their mixtures. The interaction (synergistic, antagonistic, or additive) is determined by comparing the experimental antioxidant activity of the mixture to the calculated theoretical sum of the individual flavonoid activities.
| Flavonoid Mixture (Ratio) | Assay | Individual Flavonoid Activity (Normalized) | Mixture Activity (Normalized) | Interaction Type | Reference |
| Quercetin & Rutin (1:1) | ORAC | Quercetin: 1.0, Rutin: 0.8 | 2.1 | Synergistic | [1][2] |
| Quercetin & Kaempferol (N/A) | Cellular Assay | Quercetin: 1.0, Kaempferol: 0.7 | Amplified Protection | Synergistic | [3][4] |
| Quercetin & Gallic Acid & Caffeic Acid (Ternary) | FRAP | N/A | 59.4% increase over theoretical | Synergistic | [5] |
| Quercetin & Gallic Acid & Rutin (Ternary) | FRAP | N/A | 55.2% increase over theoretical | Synergistic | [5] |
| Kaempferol & Myricetin (N/A) | DPPH | N/A | Synergistic Interaction | Synergistic | [6] |
| Epicatechin & Quercetin-3-β-glucoside (N/A) | FRAP | N/A | Highest Synergistic Effect | Synergistic | [6] |
| Myricetin & Quercetin (N/A) | FRAP | N/A | Antagonistic Effect | Antagonistic | [6] |
| Rutin & Caffeic Acid & Rosmarinic Acid (Ternary) | FRAP | N/A | -21.8% decrease from theoretical | Antagonistic | [5] |
Note: "N/A" indicates that the specific ratios or individual activity values were not detailed in the referenced abstracts. The reported interaction is based on the qualitative findings of the studies.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the antioxidant activity of flavonoid mixtures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically.[7][8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (individual flavonoids and mixtures)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Dissolve the individual flavonoids and their mixtures in the same solvent used for the DPPH solution to known concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the sample (without DPPH) should be used to correct for background absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.[10][11][12][13]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test samples
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 1 mL ABTS•+).
-
Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It quantifies the ability of antioxidants to prevent the oxidation of a fluorescent probe by peroxyl radicals inside cells.[14][15][16][17]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator
-
Test samples
-
Quercetin (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in 90-100% confluence after 24 hours.
-
Cell Treatment: Remove the growth medium and wash the cells with a buffered salt solution. Treat the cells with the test compounds (individual flavonoids and mixtures) and the DCFH-DA probe for 1 hour.
-
Radical Initiation: After incubation, wash the cells again to remove the extracellular compounds. Add the AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 538 nm) with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is calculated as: CAA units = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as micromoles of Quercetin Equivalents (QE).
Visualizing the Mechanisms of Action
Understanding the pathways through which flavonoids exert their antioxidant effects is crucial for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway involved in the synergistic antioxidant response.
A key mechanism by which flavonoids exert their antioxidant effects at the cellular level is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gardenin C
Disclaimer: No specific Safety Data Sheet (SDS) for Gardenin C is readily available. The following guidance is based on the safety protocols for structurally similar flavonoids, such as Gardenin D, and general best practices for handling chemical compounds in a laboratory setting.[1] Researchers are advised to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not available, related flavonoid compounds may cause skin and eye irritation upon direct contact. Inhalation of the powdered form may also lead to respiratory irritation. Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| PPE Category | Item | Specifications and Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and dust.[1][3] |
| Hand Protection | Nitrile Gloves | To be inspected before use and worn to prevent skin contact.[3][4] Use proper glove removal technique. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[5] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills.[3] |
Safe Handling and Operational Plan
Adherence to the following procedures is critical for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a biosafety cabinet, especially when preparing solutions in volatile solvents like DMSO, ethanol, or methanol.[2] This will minimize the risk of inhalation.
-
Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent material to contain any potential spills.
-
Weighing: When weighing the powdered form of this compound, do so in a low-light environment to prevent photo-oxidation.[2] Minimize the creation of dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment used.
Spill Response:
-
Evacuate the immediate area of the spill.
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills, absorb the material with an inert absorbent like diatomite.[1]
-
For powder spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate the spill area with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the integrity of this compound and ensure laboratory and environmental safety.
Storage:
-
Short-term storage: Store this compound at -20°C.[2]
-
Long-term storage: For long-term preservation, store at -80°C.[2]
-
Protection: Keep the compound in a tightly sealed, amber-colored vial or a container wrapped in foil to protect it from light and moisture.[2]
-
Solutions: If in a solvent, store at -80°C for up to 6 months or at -20°C for up to one month.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of the chemical down the drain or in regular trash.[7]
-
Contaminated packaging should also be disposed of as hazardous waste.[1]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound. No quantitative toxicity data (e.g., LD50) is currently available.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₉[8] |
| Molecular Weight | 404.37 g/mol [8] |
| CAS Number | 29550-05-8[9] |
| Appearance | Powder |
| Storage Temperature | -20°C to -80°C[2] |
Visualizations
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the safe handling of this compound.
Hazard and PPE Correlation
Caption: The relationship between this compound hazards and required PPE.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. uprm.edu [uprm.edu]
- 5. msd.com [msd.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
